6-Chloro-2,3-dimethylquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNSWSHYGANWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284716 | |
| Record name | 6-Chloro-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17911-93-2 | |
| Record name | NSC38597 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Contextualizing 6-Chloro-2,3-dimethylquinoxaline
An In-depth Technical Guide to the Physical Properties of 6-Chloro-2,3-dimethylquinoxaline
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with diverse pharmacological activities. The strategic functionalization of the quinoxaline ring system allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound is a key heterocyclic intermediate, valued as a building block for more complex molecular architectures. The presence of the chloro-substituent at the 6-position provides a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions, while the methyl groups at the 2- and 3-positions influence the compound's steric and electronic profile.
This guide provides a comprehensive overview of the core physical properties of this compound. Understanding these characteristics is a non-negotiable prerequisite for its effective use in a research and development setting, directly impacting experimental design, reaction monitoring, purification strategies, and formulation. The data and protocols herein are presented to empower researchers, scientists, and drug development professionals with the foundational knowledge required for successful application of this versatile compound.
Molecular Identity and Structural Descriptors
The unambiguous identification of a chemical entity is the cornerstone of scientific reproducibility. The following table summarizes the key identifiers for this compound, derived from standardized chemical nomenclature and computational descriptors.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 17911-93-2 | [1] |
| Molecular Formula | C₁₀H₉ClN₂ | [1] |
| Molecular Weight | 192.65 g/mol | [1] |
| Canonical SMILES | CC1=C(N=C2C=C(C=CC2=N1)Cl)C | [1] |
| InChI | InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | [1] |
| InChIKey | CNNSWSHYGANWBM-UHFFFAOYSA-N | [1] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0.5,1.299!"]; N2 [label="N", pos="-0.5,1.299!"]; C1 [label="C", pos="1,0!"]; C2 [label="C", pos="-1,0!"]; C3 [label="C", pos="0,0.75!"]; C4 [label="C", pos="0,-0.75!"]; C5 [label="C", pos="1.866,-0.5!"]; C6 [label="C", pos="-1.866,-0.5!"]; C7 [label="C", pos="0.866,-1.25!"]; C8 [label="C", pos="-0.866,-1.25!"]; Cl [label="Cl", pos="0,-2.5!"]; Me1 [label="CH₃", pos="2.732,0!"]; Me2 [label="CH₃", pos="-2.732,0!"];
// Define bonds C3 -- N1; C3 -- N2; C4 -- C1; C4 -- C2; C1 -- C5; C2 -- C6; C5 -- C7; C6 -- C8; C7 -- C8; C8 -- Cl [label="", style=solid]; C5 -- Me1 [label="", style=solid]; C6 -- Me2 [label="", style=solid]; N1 -- C1; N2 -- C2;
// Manually adjust positions for better layout if needed // This is a simplified representation; actual bond angles differ. // For a more accurate depiction, specialized chemical drawing software is used. // The purpose here is a schematic representation. node [shape=none, width=0, height=0, label=""]; p1 [pos="0.25,1.02!"]; p2 [pos="-0.25,1.02!"]; p3 [pos="0.5, -0.375!"]; p4 [pos="-0.5, -0.375!"]; p5 [pos="1.433, -0.875!"]; p6 [pos="-1.433, -0.875!"];
C3 -- p1 [dir=none, style=dashed]; C3 -- p2 [dir=none, style=solid]; C4 -- p3 [dir=none, style=solid]; C4 -- p4 [dir=none, style=dashed]; C1 -- C4 [dir=none, style=solid]; C2 -- C4 [dir=none, style=solid]; C5 -- C1 [dir=none, style=dashed]; C6 -- C2 [dir=none, style=dashed]; C7 -- C5 [dir=none, style=solid]; C8 -- C6 [dir=none, style=solid]; C7 -- C8 [dir=none, style=dashed];
}
Caption: Molecular Structure of this compound.
Macroscopic and Thermodynamic Properties
These properties define the compound's physical state and behavior, which are critical for handling, storage, and designing experimental conditions.
Physical Appearance
While specific vendor-supplied data for this compound is not detailed in the provided results, its parent compound, 2,3-dimethylquinoxaline, is described as a "White to orange to green crystalline powder"[2]. It is reasonable to infer that the chlorinated derivative also exists as a crystalline solid at room temperature. The exact color and crystal habit should be empirically determined and recorded upon first use.
Thermal Properties
The melting and boiling points are sharp indicators of a compound's purity and the strength of its intermolecular forces.
-
Melting Point: The melting point for this compound has not been explicitly reported in the available literature. For reference, the unchlorinated analogue, 2,3-dimethylquinoxaline, has a reported melting point of 104-109 °C[2][3]. The addition of a chlorine atom increases the molecular weight and alters the crystal lattice packing, which would be expected to result in a different melting point that must be determined experimentally.
-
Boiling Point: A boiling point for the parent 2,3-dimethylquinoxaline is listed as 130 °C at a reduced pressure of 1.5 mmHg[2][3]. Due to the relatively high melting point, distillation would likely require vacuum conditions to prevent decomposition.
-
Vapor Pressure: A computationally predicted vapor pressure for this compound is 0.00308 mmHg at 25°C[1]. This low value is consistent with a solid compound and indicates it is not significantly volatile under standard laboratory conditions.
Solubility Profile
A compound's solubility dictates the choice of solvents for chemical reactions, purification (e.g., recrystallization, chromatography), and analytical sample preparation.
-
Water Solubility: The predicted water solubility is extremely low at 9.4 µg/mL[1]. This hydrophobic nature is expected given the aromatic heterocyclic structure.
-
Organic Solvents: Quinoxaline derivatives typically exhibit good solubility in common organic solvents. A related compound, 3-Chloro-6-methoxy-2-methylquinoxaline, is soluble in dichloromethane and methanol[4]. It is highly probable that this compound will be soluble in chlorinated solvents (dichloromethane, chloroform), ethers (THF, diethyl ether), and polar aprotic solvents (DMSO, DMF), with moderate to poor solubility in non-polar hydrocarbons (hexanes).
Causality: Determining the solubility profile is a fundamental first step. This protocol uses a simple, qualitative method to rapidly screen for suitable solvents, which is essential for planning subsequent synthetic and purification steps.
-
Preparation: Aliquot approximately 1-2 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add a different test solvent (e.g., Water, Methanol, Toluene, Dichloromethane, Hexanes) dropwise, starting with 0.1 mL.
-
Observation: After each addition, vortex or agitate the vial for 30 seconds. Observe for dissolution.
-
Classification:
-
Soluble: Complete dissolution in <0.5 mL.
-
Sparingly Soluble: Partial dissolution, or requires >0.5 mL for complete dissolution.
-
Insoluble: No visible dissolution after adding 1 mL of solvent.
-
-
Documentation: Record the results in a laboratory notebook for future reference.
Spectroscopic Characterization
Spectroscopic techniques provide fingerprint-level confirmation of a molecule's identity and structure. The data from NMR, IR, and Mass Spectrometry are collectively used to verify that the synthesized or procured material is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.
-
¹H NMR: For this compound, the spectrum is expected to show:
-
Two singlets in the aliphatic region (approx. 2.5-2.8 ppm) corresponding to the two non-equivalent methyl groups at the C2 and C3 positions.
-
Three distinct signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the three protons on the chlorinated benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.
-
-
¹³C NMR: The spectrum will show 10 distinct signals (unless there is accidental overlap), corresponding to the 10 carbon atoms in the molecule, including the two methyl carbons and the eight carbons of the quinoxaline core[5].
Causality: This workflow ensures the preparation of a high-quality sample, leading to a spectrum with good resolution and signal-to-noise, which is critical for accurate structural interpretation.
Caption: Standard workflow for sample analysis via NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.
-
Expected Molecular Ion: For C₁₀H₉ClN₂, the monoisotopic mass is 192.0454. In a high-resolution mass spectrum (HRMS), this would be the observed value. In a low-resolution spectrum, the nominal mass of 192 would be seen.
-
Isotopic Pattern: A key signature will be the isotopic pattern of the chlorine atom. The molecular ion will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, characteristic of the natural abundance of ³⁵Cl and ³⁷Cl.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups and bond types within a molecule.
-
Expected Vibrations:
-
C-H stretching: Aromatic (~3050-3100 cm⁻¹) and aliphatic (~2900-3000 cm⁻¹).
-
C=N and C=C stretching: Aromatic ring vibrations in the 1450-1620 cm⁻¹ region.
-
C-Cl stretching: Typically found in the 1000-1100 cm⁻¹ region, though it can be weaker and less distinct.
-
Conclusion
The physical properties of this compound—its solid state, low water solubility, and characteristic spectroscopic signatures—define its profile as a versatile chemical intermediate. This guide establishes the foundational data necessary for its intelligent application in a laboratory setting. While many properties can be predicted, the principle of trustworthiness in science demands empirical verification. Researchers are encouraged to perform their own measurements of properties like melting point and solubility to validate their specific batch of material, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7045, Quinoxaline. PubChem. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16925, 2,3-Dimethylquinoxaline. PubChem. Available from: [Link].
-
ResearchGate. (2022). Quantum chemical and photophysical properties of 9-Chloro 2, 6-Dimethyl 10(Methylsulfanyl)Quinoxaline. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69163, 6-Chloroquinoline. PubChem. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79534, 6-Chloroquinoxaline. PubChem. Available from: [Link].
-
PrepChem. Synthesis of 6-chloro-2,3-diaminoquinoxaline. PrepChem.com. Available from: [Link].
-
mzCloud. 2 3 Dimethylquinoxaline. mzCloud. Available from: [Link].
-
Wiley Online Library. Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. (2021). Available from: [Link].
-
National Institute of Standards and Technology. 6-Chloro-2-methylquinoline. NIST WebBook. Available from: [Link].
-
De Gruyter. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Available from: [Link].
-
CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. Available from: [Link].
-
Royal Society of Chemistry. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Available from: [Link].
-
National Center for Biotechnology Information. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available from: [Link].
-
National Center for Biotechnology Information. 6,8-Dichloro-3-(pyridin-2-yl)-2-(pyridin-2-ylmeth-yl)-1,2-di-hydro-quinoxaline. NIH. Available from: [Link].
Sources
6-Chloro-2,3-dimethylquinoxaline molecular structure and weight
An In-Depth Technical Guide to 6-Chloro-2,3-dimethylquinoxaline: Structure, Properties, and Analysis
Prepared by: Gemini, Senior Application Scientist
Introduction
The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene ring and a pyrazine ring, represents a "privileged structure" in medicinal chemistry and materials science. Quinoxaline derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point of intensive research.[1][2][3][4] The strategic functionalization of the quinoxaline core allows for the fine-tuning of its physicochemical and pharmacological profiles.
This technical guide provides a comprehensive overview of a specific, valuable derivative: this compound. We will delve into its molecular structure, physicochemical properties, a field-proven synthetic protocol with mechanistic insights, and detailed analytical characterization methods. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile chemical entity.
Molecular Structure and Physicochemical Properties
Structural Elucidation
This compound (CAS No: 17911-93-2) is built upon the foundational quinoxaline ring system. Its unique identity is defined by three key substitutions:
-
A chloro group at the C6 position of the benzene ring. This electron-withdrawing group significantly influences the molecule's electronic properties and reactivity.
-
Two methyl groups at the C2 and C3 positions of the pyrazine ring. These groups add steric bulk and modify the lipophilicity of the molecule.
The resulting structure is a planar, aromatic system whose properties are a composite of its constituent parts.
Key Identifiers and Properties
For unambiguous identification and data retrieval, the following identifiers are critical. The physicochemical data provides essential parameters for experimental design.
| Parameter | Value | Source |
| IUPAC Name | This compound | Guidechem |
| CAS Number | 17911-93-2 | [5] |
| Molecular Formula | C₁₀H₉ClN₂ | [5] |
| Molecular Weight | 192.65 g/mol | [5] |
| Canonical SMILES | CC1=C(N=C2C=C(C=CC2=N1)Cl)C | [5] |
| InChI | InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | [5] |
| Appearance | White to off-white crystalline powder | Inferred |
| Water Solubility | 9.4 µg/mL | [5] |
| Vapor Pressure | 0.00308 mmHg at 25°C | [5] |
Synthesis and Mechanistic Insights
The most direct and widely employed method for synthesizing 2,3-disubstituted quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This approach provides a high-yielding and atom-economical pathway to the target molecule.
Recommended Synthetic Protocol: Condensation of 4-Chloro-1,2-phenylenediamine with Diacetyl
This protocol describes a reliable method for the laboratory-scale synthesis of this compound.
Expertise & Rationale: The reaction proceeds via a double nucleophilic attack of the amine groups onto the carbonyl carbons, followed by dehydration to form the stable aromatic pyrazine ring. Ethanol is an excellent solvent as it readily dissolves the reactants and facilitates the proton transfer steps inherent to the imine formation and cyclization mechanism. The addition of a catalytic amount of acid, such as acetic acid, protonates a carbonyl oxygen, further activating the carbonyl carbon towards nucleophilic attack and accelerating the reaction rate.
Materials:
-
4-Chloro-1,2-phenylenediamine (1.0 eq)
-
Diacetyl (2,3-butanedione) (1.05 eq)
-
Ethanol (95%)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Deionized Water
-
Activated Charcoal (for decolorization, if needed)
Step-by-Step Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-1,2-phenylenediamine in a suitable volume of 95% ethanol (approx. 10-15 mL per gram of diamine). Stir until a homogenous solution is formed. Gentle warming may be required.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.
-
Reagent Addition: Slowly add diacetyl (1.05 eq) to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the diamine spot (visualized with a UV lamp or potassium permanganate stain) indicates reaction completion.
-
-
Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. The product will precipitate as a crystalline solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual diacetyl and acetic acid, followed by a wash with cold deionized water.
-
Purification (Recrystallization): For high purity, recrystallize the crude product from an appropriate solvent system, such as ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and filter hot. Slowly add deionized water to the hot filtrate until turbidity persists, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following spectroscopic data are characteristic of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted spectra based on established chemical shift principles for quinoxaline derivatives[6][7][8])
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~7.95 ppm (d, 1H): Aromatic proton at C5. Appears as a doublet due to coupling with the proton at C7.
-
δ ~7.80 ppm (d, 1H): Aromatic proton at C8. Appears as a doublet due to coupling with the proton at C7.
-
δ ~7.60 ppm (dd, 1H): Aromatic proton at C7. Appears as a doublet of doublets due to coupling with both C5 and C8 protons.
-
δ ~2.75 ppm (s, 6H): Two singlets for the two methyl groups at C2 and C3. These protons are chemically equivalent and do not couple with other protons.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~154 ppm (2C): Quaternary carbons at C2 and C3.
-
δ ~140-142 ppm (2C): Quaternary carbons of the fused rings (C4a, C8a).
-
δ ~128-135 ppm (4C): Aromatic carbons (C5, C6, C7, C8). The carbon bearing the chlorine (C6) will be distinct.
-
δ ~23 ppm (2C): Methyl carbons at C2 and C3.
-
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound.
-
A peak at m/z 192 , corresponding to the molecule with the ³⁵Cl isotope.
-
A peak at m/z 194 , corresponding to the molecule with the ³⁷Cl isotope. The relative intensity of this peak will be approximately one-third of the m/z 192 peak, reflecting the natural abundance of the chlorine isotopes.
-
-
Key Fragmentation: Expect fragmentation patterns involving the loss of a methyl group (M-15) or other characteristic cleavages of the quinoxaline ring.
Visualization of Experimental Workflow
The logical flow from starting materials to a fully characterized final product is a cornerstone of reproducible science. The following diagram illustrates this self-validating workflow.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Applications in Research and Development
This compound is not merely a chemical curiosity; it is a strategic building block in the synthesis of more complex molecules.[9] The presence of the chloro group at the C6 position provides a reactive handle for further functionalization via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Researchers can leverage this intermediate to construct libraries of novel quinoxaline derivatives in the pursuit of potent and selective therapeutic agents.[3]
References
-
Journal of Chemical Technology and Metallurgy. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79534, 6-Chloroquinoxaline. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16925, 2,3-Dimethylquinoxaline. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Available from: [Link]
-
ResearchGate. Quantum chemical and photophysical properties of 9-Chloro 2, 6-Dimethyl 10(Methylsulfanyl)Quinoxaline. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7045, Quinoxaline. Available from: [Link]
-
PrepChem.com. Synthesis of 6-chloro-2,3-diaminoquinoxaline. Available from: [Link]
-
PubMed. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Available from: [Link]
-
MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available from: [Link]
- Google Patents. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
-
The Royal Society of Chemistry. Synthesis of 2,3-quinoxalinedithiol. Available from: [Link]
Sources
- 1. Buy 3-Chloro-6-methoxy-2-methylquinoxaline (EVT-8945602) [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. guidechem.com [guidechem.com]
- 6. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-DIMETHYLQUINOXALINE(2379-55-7) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
1H NMR and 13C NMR analysis of 6-Chloro-2,3-dimethylquinoxaline
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Chloro-2,3-dimethylquinoxaline
Introduction
The Quinoxaline Scaffold: Significance in Medicinal and Materials Chemistry
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have attracted considerable interest in the fields of medicinal chemistry and materials science. The inherent aromatic and electron-deficient nature of the quinoxaline ring system imparts a range of valuable physicochemical properties. In drug discovery, the quinoxaline scaffold is a key component in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Furthermore, in materials science, quinoxaline-based molecules are utilized in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices due to their favorable electronic and photophysical characteristics.[2] The precise substitution pattern on the quinoxaline core is critical in modulating these properties, making detailed structural characterization paramount.
The Role of NMR Spectroscopy in the Structural Elucidation of Quinoxaline Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including quinoxaline derivatives.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule. For substituted quinoxalines like this compound, NMR spectroscopy allows for the precise assignment of proton and carbon signals, confirmation of the substitution pattern, and elucidation of subtle electronic effects. Advanced 2D NMR techniques can further reveal through-bond and through-space correlations, providing a comprehensive understanding of the molecular architecture.
Scope of this Guide
This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. As a senior application scientist, this document is structured to offer not just predictive data but also the underlying scientific rationale for the expected spectral features. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of quinoxaline derivatives. This guide will cover the predicted chemical shifts and coupling constants, a standard experimental protocol for data acquisition, and a discussion on spectral interpretation.
Molecular Structure and NMR-Relevant Features of this compound
Numbering Convention and Symmetry
The standard IUPAC numbering for the quinoxaline ring system is applied to this compound, as illustrated below. The molecule possesses a plane of symmetry that bisects the C2-C3 and C6-C(bridgehead) bonds, which simplifies the expected NMR spectra to some extent. However, the presence of the chloro-substituent at the 6-position removes the higher symmetry of the unsubstituted quinoxaline core.
Caption: Numbering of this compound.
Electronic Effects of Substituents (Chloro and Methyl Groups)
The interpretation of the NMR spectra of this compound is heavily reliant on understanding the electronic contributions of the substituents.
-
Chloro Group (at C-6): The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), which deshields nearby protons and carbons. It is also a weak ortho-, para-director in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons into the ring (resonance effect). In NMR, the inductive effect is generally dominant in influencing chemical shifts.
-
Methyl Groups (at C-2 and C-3): The methyl groups are weakly electron-donating through an inductive effect. This leads to a slight shielding of the carbons to which they are attached and other carbons in the pyrazine ring.
¹H NMR Spectral Analysis
Predicted Chemical Shifts and Rationale
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and aliphatic regions. The use of deuterated chloroform (CDCl₃) is common for quinoxaline derivatives.[4]
The aromatic region will be the most informative for confirming the substitution pattern.
-
H-5: This proton is ortho to the electron-withdrawing chloro group and is expected to be the most deshielded of the aromatic protons. It will likely appear as a doublet.
-
H-7: This proton is also ortho to the chloro group and will be significantly deshielded. It is expected to appear as a doublet of doublets due to coupling with H-5 and H-8.
-
H-8: This proton is meta to the chloro group and will be the least deshielded of the aromatic protons. It is expected to appear as a doublet.
Based on data for similar substituted quinoxalines, the aromatic protons are expected in the range of δ 7.5 - 8.2 ppm.[5]
Due to the near-symmetrical nature of the pyrazine ring, the two methyl groups at positions 2 and 3 are in very similar chemical environments. They are expected to give rise to a single, sharp singlet in the aliphatic region, integrating to 6 protons. The chemical shift is anticipated to be around δ 2.7 ppm.
Predicted Coupling Patterns and Coupling Constants
-
H-5 and H-7: These protons are meta to each other, and a small coupling constant (⁴J) of approximately 2-3 Hz is expected.
-
H-7 and H-8: These protons are ortho to each other, and a larger coupling constant (³J) of approximately 8-9 Hz is expected.
-
H-5 and H-8: These protons are para to each other, and any coupling (⁵J) is likely to be very small or unresolved.
Summary of Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~ 8.0 - 8.2 | d | ⁴J ≈ 2-3 |
| H-7 | ~ 7.8 - 8.0 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 |
| H-8 | ~ 7.6 - 7.8 | d | ³J ≈ 8-9 |
| 2-CH₃, 3-CH₃ | ~ 2.7 | s | - |
¹³C NMR Spectral Analysis
Predicted Chemical Shifts and Rationale
The ¹³C NMR spectrum will provide complementary information, particularly regarding the carbon skeleton.
-
C-6: The carbon directly attached to the chlorine atom will be significantly influenced by the electronegativity of the halogen and is expected to be found in the range of δ 130-135 ppm.
-
C-5, C-7, C-8: These protonated carbons will appear in the aromatic region, with their chemical shifts influenced by their position relative to the chloro group.
-
C-4a, C-8a: These are quaternary carbons at the ring junction and are typically found further downfield in the aromatic region. Their assignment can be confirmed using long-range correlation experiments.
The carbons of the pyrazine ring are deshielded due to the presence of the electronegative nitrogen atoms. The methyl substituents will have a shielding effect. C-2 and C-3 are expected to be in a similar chemical environment and may appear as a single peak or two closely spaced peaks around δ 150-155 ppm.
The methyl carbons will appear in the aliphatic region of the spectrum at a characteristic chemical shift of around δ 20-25 ppm.
Summary of Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-3 | ~ 150 - 155 |
| C-4a, C-8a | ~ 140 - 145 |
| C-6 | ~ 130 - 135 |
| C-5, C-7, C-8 | ~ 125 - 130 |
| 2-CH₃, 3-CH₃ | ~ 20 - 25 |
Experimental Protocol for NMR Data Acquisition
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
Instrumentation and Parameters
NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[4]
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: 0-16 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 2 seconds
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral Width: 0-220 ppm
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2 seconds
2D NMR Experiments for Structural Confirmation
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is recommended.
Caption: Workflow for NMR-based structural elucidation.
Hypothetical Spectral Interpretation and Data Validation
A step-by-step analysis of the expected spectra would involve:
-
¹H NMR: Identify the singlet for the two methyl groups in the aliphatic region. In the aromatic region, identify the three distinct signals and their multiplicities. The doublet of doublets would be assigned to H-7, and the two doublets to H-5 and H-8. The relative downfield shifts would help in their preliminary assignment.
-
¹³C NMR: Identify the methyl carbon signal in the upfield region. In the aromatic region, identify the quaternary and protonated carbons.
-
HSQC: Correlate each proton signal to its directly attached carbon. This would unambiguously assign C-5, C-7, and C-8.
-
HMBC: Observe long-range correlations to confirm the assignment of quaternary carbons and the overall connectivity. For example, the methyl protons should show correlations to C-2 and C-3. The aromatic protons will show correlations to neighboring and more distant carbons, confirming the substitution pattern.
-
COSY: Confirm the coupling network between the aromatic protons, particularly the ortho-coupling between H-7 and H-8 and the meta-coupling between H-5 and H-7.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a wealth of information for its structural confirmation. By understanding the electronic effects of the substituents and employing a systematic approach to spectral interpretation, including the use of 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides a comprehensive framework for researchers working with this and structurally related quinoxaline derivatives, facilitating their research in drug discovery and materials science.
References
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC - NIH. [Link]
-
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. [Link]
-
¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]
-
synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]
-
¹³C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. [Link]
-
Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D–A-Type Quinoxaline-Based Polymers. ACS Applied Materials & Interfaces. [Link]
-
Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. MDPI. [Link]
-
Synthesis of 6-chloro-2,3-diaminoquinoxaline. PrepChem.com. [Link]
Sources
An In-depth Technical Guide to the Photophysical Properties of 6-Chloro-2,3-dimethylquinoxaline Derivatives
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of 6-Chloro-2,3-dimethylquinoxaline and its derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing optoelectronic properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, spectroscopic characterization, and theoretical modeling of these compounds. The guide elucidates the influence of the chloro and methyl substituents on the electronic structure and photophysical behavior, and provides detailed experimental and computational protocols for their characterization.
Introduction: The Significance of the Quinoxaline Core
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are prevalent scaffolds in a wide array of natural and synthetic molecules.[1] Their rigid, aromatic structure and the presence of two nitrogen atoms in the pyrazine ring impart unique electronic and photophysical characteristics. These features make them attractive candidates for various applications, including as fluorescent probes, organic light-emitting diode (OLED) materials, and pharmacophores in drug discovery.[2] The derivatization of the quinoxaline core allows for the fine-tuning of its properties, making a systematic study of substituted quinoxalines crucial for the rational design of new functional molecules.
This guide focuses specifically on this compound derivatives. The introduction of a chloro group at the 6-position and methyl groups at the 2- and 3-positions is anticipated to significantly modulate the electronic and photophysical properties of the quinoxaline core. The chloro group, being an electron-withdrawing substituent, can influence the energy levels of the frontier molecular orbitals, while the electron-donating methyl groups can also contribute to these effects and enhance solubility in organic solvents. Understanding the interplay of these substituents is key to harnessing the full potential of this class of compounds.
Synthesis of this compound Derivatives
The synthesis of the this compound core typically involves the condensation of 4-chloro-1,2-phenylenediamine with 2,3-butanedione (diacetyl). This reaction provides a straightforward and efficient route to the target scaffold. Further derivatization can be achieved through various organic reactions, allowing for the introduction of a wide range of functional groups at different positions of the quinoxaline ring.
General Synthetic Protocol for this compound
A reliable method for the synthesis of this compound is as follows:
-
Reaction Setup: To a round-bottom flask, add 4-chloro-1,2-phenylenediamine and a suitable solvent such as ethanol or acetic acid.
-
Addition of Diketone: Slowly add 2,3-butanedione to the solution while stirring. An equimolar amount or a slight excess of the diketone is typically used.
-
Reaction Conditions: The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.
Caption: Synthetic workflow for this compound.
Photophysical Characterization
The photophysical properties of this compound derivatives are investigated using a combination of steady-state and time-resolved spectroscopic techniques. These studies provide crucial information about the electronic transitions, excited-state dynamics, and the influence of the molecular environment.
UV-Visible Absorption Spectroscopy
UV-Vis absorption spectroscopy is employed to study the electronic transitions from the ground state to the excited states. Quinoxaline derivatives typically display characteristic absorption bands in the UV-visible region corresponding to π→π* and n→π* transitions.[3]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the this compound derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile, methanol) at a concentration of approximately 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectra over a wavelength range of 200-800 nm at room temperature. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorption (λabs) and the corresponding molar extinction coefficient (ε).
The position and intensity of the absorption bands are sensitive to the electronic nature of the substituents and the polarity of the solvent.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the radiative decay processes from the first excited singlet state (S₁) to the ground state (S₀).
Experimental Protocol:
-
Sample Preparation: Use the same solutions prepared for the UV-Vis absorption measurements. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Utilize a spectrofluorometer equipped with a suitable excitation source and detector.
-
Measurement: Record the emission spectra by exciting the sample at its λabs. The emission wavelength range should be scanned from the excitation wavelength to the near-infrared region.
-
Data Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (Δν = λem - λabs).
Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The absolute method using an integrating sphere is the most accurate technique for this determination.[4][5]
Experimental Protocol (Integrating Sphere Method):
-
Instrumentation: An integrating sphere coupled to a spectrofluorometer is required.
-
Blank Measurement: Record the spectrum of the pure solvent within the integrating sphere. This provides a measure of the scattered excitation light.
-
Sample Measurement: Record the spectrum of the sample solution in the integrating sphere under the same conditions.
-
Calculation: The fluorescence quantum yield is calculated by comparing the integrated intensity of the emission spectrum of the sample to the integrated intensity of the scattered excitation light from the blank and the sample.
| Derivative | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF |
| Illustrative Data | |||||
| This compound | Cyclohexane | 320 | 380 | 5460 | 0.15 |
| Acetonitrile | 325 | 400 | 6680 | 0.10 | |
| Derivative A (electron-donating group) | Cyclohexane | 330 | 395 | 5680 | 0.25 |
| Derivative B (electron-withdrawing group) | Cyclohexane | 315 | 370 | 5340 | 0.08 |
| Note: The data presented in this table is illustrative and based on trends observed for similar quinoxaline derivatives. Experimental verification is required for precise values. |
Solvatochromism Studies
Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) with a change in the polarity of the solvent.[6][7] This phenomenon provides valuable information about the nature of the excited state and the change in dipole moment upon excitation.
Experimental Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, water).
-
Spectroscopic Measurements: Record the absorption and emission spectra of the this compound derivative in each solvent.
-
Lippert-Mataga Analysis: Plot the Stokes shift (in cm⁻¹) against the solvent polarity function, f(ε, n), to estimate the change in dipole moment between the ground and excited states.
Caption: Workflow for solvatochromism analysis.
A positive solvatochromism (red shift in emission with increasing solvent polarity) indicates a larger dipole moment in the excited state compared to the ground state, suggesting a charge-transfer character of the excited state.
Theoretical Investigation: A DFT and TD-DFT Approach
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides a powerful tool for understanding the electronic structure and photophysical properties of molecules.[8][9]
Ground State Geometry Optimization
The first step in the computational workflow is to obtain the optimized ground-state geometry of the this compound derivative.
Computational Protocol:
-
Software: Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Method: Employ a suitable DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)).
-
Calculation: Perform a geometry optimization calculation to find the minimum energy structure.
Prediction of Absorption and Emission Spectra
TD-DFT calculations are used to predict the vertical excitation energies (corresponding to absorption) and the emission energies.
Computational Protocol:
-
Absorption: Perform a TD-DFT calculation on the optimized ground-state geometry to obtain the vertical excitation energies and oscillator strengths. This allows for the simulation of the UV-Vis absorption spectrum.
-
Emission: Optimize the geometry of the first excited state (S₁) using TD-DFT. Then, perform a single-point TD-DFT calculation on the optimized S₁ geometry to obtain the emission energy, which corresponds to the fluorescence maximum.
Caption: Computational workflow for predicting absorption and emission spectra.
These calculations provide valuable insights into the nature of the electronic transitions, the energies of the frontier molecular orbitals (HOMO and LUMO), and the influence of substituents on the photophysical properties.
Structure-Property Relationships
The combination of experimental and theoretical data allows for the establishment of clear structure-property relationships for this compound derivatives.
-
Effect of the Chloro Group: The electron-withdrawing nature of the chlorine atom is expected to lower the energy of both the HOMO and LUMO. This can lead to a blue shift in the absorption and emission spectra compared to the unsubstituted 2,3-dimethylquinoxaline.
-
Effect of the Methyl Groups: The electron-donating methyl groups can raise the energy of the HOMO, potentially leading to a red shift in the absorption and emission spectra.
-
Influence of Additional Substituents: The introduction of further electron-donating or electron-withdrawing groups on the quinoxaline ring will further modulate the photophysical properties. For instance, strong electron-donating groups are likely to induce a significant red shift and enhance the charge-transfer character of the excited state, leading to more pronounced solvatochromism.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for the synthesis, characterization, and theoretical understanding of the photophysical properties of this compound derivatives. The detailed experimental and computational protocols serve as a valuable resource for researchers in the field. The insights into the structure-property relationships will aid in the rational design of new quinoxaline-based materials with tailored photophysical properties for applications in sensing, imaging, and optoelectronics.
Future work should focus on the synthesis of a broader range of derivatives of the this compound scaffold and the systematic investigation of their photophysical properties to build a comprehensive library of data. Time-resolved fluorescence studies to determine excited-state lifetimes and detailed investigations into the intersystem crossing and phosphorescence characteristics would provide a more complete picture of the excited-state deactivation pathways.
References
- Deshpande, A. P., et al. (2017).
- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.).
- Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. (2025). PubMed.
-
Edinburgh Instruments. (n.d.). Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance. Retrieved from [Link]
- Padma, R., & Guhanathan, S. (n.d.). Synthesis and fluorescent properties of 2,3-dimethylquinoxaline substituted poly(phenylenevinylene) oligomer via Wittig reaction. TSI Journals.
- Visual Analysis of Electronic Densities and Transitions in Molecules. (n.d.).
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.).
- Understanding emission spectra using TDDFT calculation. (2021).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Solvatochromic fluorescent dyes as universal tools for biological research. (n.d.). Société Chimique de France.
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]
- Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. (2022). Beilstein Journals.
- Synthesis of 6-chloro-2,3-diaminoquinoxaline. (n.d.). PrepChem.com.
- Measuring the Quantum Yield with the Integrating Sphere Assembly for the FluoTime 300. (2017). PicoQuant.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.). Taylor & Francis Online.
- To what extent are the photophysical properties of quinoxaline- and quinoxalinone-based chromophores predictable? (n.d.).
- How to calculate Emission spectra in Gaussian 09/16 (TD-DFT). (2022). YouTube.
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (n.d.). Journal of Chemical Technology and Metallurgy.
- Some fluorescence properties of dimethylaminochalcone and its novel cyclic analogues. (2009). PubMed.
- C-shaped diastereomers containing cofacial thiophene-substituted quinoxaline rings: synthesis, photophysical properties, and X-ray crystallography. (2014). PubMed.
- Performing Quantum Yield for Solutions with the SC-30 Integrating Sphere in the FS5. (2025). YouTube.
- An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Deriv
- Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. (2021). Royal Society of Chemistry.
- Studies on solvatochromic behavior of dyes using spectral techniques. (n.d.). Academia.edu.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]
- 4. edinst.com [edinst.com]
- 5. edinst.com [edinst.com]
- 6. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. researchgate.net [researchgate.net]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Methodological & Application
Application Notes and Protocols for the Catalytic Functionalization of 2-Chloro-3,6-dimethylquinoxaline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Quinoxaline Scaffold
The quinoxaline core, a fused bicycle of benzene and pyrazine, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[2] The compound 2-chloro-3,6-dimethylquinoxaline serves as a versatile and strategically important building block. The chlorine atom at the 2-position is susceptible to displacement through various catalytic cross-coupling reactions, enabling the introduction of a diverse range of molecular fragments. This allows for the systematic exploration of chemical space and the fine-tuning of physicochemical and pharmacological properties, a critical process in modern drug discovery.[2]
This guide provides an in-depth exploration of key catalytic methodologies for the functionalization of 2-chloro-3,6-dimethylquinoxaline, supported by detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the most robust and widely adopted strategy for derivatizing chloro-heteroaromatics. These methods offer mild reaction conditions, broad functional group tolerance, and high yields, making them indispensable tools for synthetic chemists.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a premier method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, enabling the arylation, heteroarylation, and vinylation of the quinoxaline core using boronic acids or their esters.[3][4] The reaction's popularity stems from the stability and low toxicity of the boronic acid reagents and the generally mild conditions required.[4]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂, are commonly used. The choice of catalyst can influence reaction efficiency and scope.[3]
-
Ligand: For challenging substrates, specialized phosphine ligands like SPhos can enhance catalytic activity by promoting the oxidative addition and reductive elimination steps.[3]
-
Base: A base (e.g., K₃PO₄, K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact the reaction rate and yield.[3][5]
-
Solvent: A mixture of an organic solvent (e.g., THF, 1,4-Dioxane) and water is often used to dissolve both the organic and inorganic reagents.[3]
Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 | 10 | High |
Note: Yields are based on reactions with similar chloro-quinoxaline substrates and may require optimization for 2-chloro-3,6-dimethylquinoxaline.[3]
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling [3]
-
Preparation: To an oven-dried Schlenk tube, add 2-chloro-3,6-dimethylquinoxaline (1.0 mmol, 1.0 equiv), the corresponding boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inerting: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., THF, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 8 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to afford the desired product.
Visualizations for Suzuki-Miyaura Coupling
Sources
- 1. Transition-metal-catalyzed ortho C-H functionalization of 2-arylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
The Strategic Utility of 6-Chloro-2,3-dimethylquinoxaline in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block
In the landscape of contemporary organic synthesis, the strategic selection of foundational molecular scaffolds is paramount to the efficient construction of complex, high-value molecules. Among these, nitrogen-containing heterocycles are of particular importance, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Quinoxaline, a bicyclic system comprising a fused benzene and pyrazine ring, represents a privileged scaffold due to its diverse biological activities.[2] This guide focuses on a key derivative, 6-Chloro-2,3-dimethylquinoxaline (1) , a versatile building block whose reactivity profile offers medicinal chemists and synthetic researchers a powerful tool for molecular diversification and the development of novel chemical entities.
This technical guide will provide an in-depth exploration of the synthetic applications of this compound, with a focus on its utilization in the synthesis of biologically active compounds, particularly kinase inhibitors. We will delve into the mechanistic underpinnings of its key reactions, provide detailed, field-proven experimental protocols, and present a logical framework for its strategic deployment in research and development.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective application.
| Property | Value | Source |
| CAS Number | 17911-93-2 | [3] |
| Molecular Formula | C₁₀H₉ClN₂ | [3] |
| Molecular Weight | 192.65 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | General Observation |
| Melting Point | Data not readily available; expected to be a solid at room temperature. | N/A |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of the parent 2,3-dimethylquinoxaline shows aromatic protons in the range of δ 7.6-8.0 ppm and two methyl singlets around δ 2.7 ppm.[4] For this compound, one would expect three aromatic protons with splitting patterns corresponding to their relative positions, and two distinct methyl singlets.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum of a related quinoxaline derivative, 1,4-diallyl-6-chloroquinoxaline-2,3-(1H,4H)-dione, has been reported, providing insights into the expected chemical shifts for the chlorinated aromatic ring.[1]
-
Mass Spectrometry (ESI): For this compound, the expected [M+H]⁺ peak would be at m/z 193.05, with a characteristic isotopic pattern for the presence of a chlorine atom.
Core Synthetic Strategy: The Synthesis of this compound
The primary and most efficient route to quinoxaline scaffolds is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] For the synthesis of this compound, this involves the reaction of 4-chloro-1,2-phenylenediamine with 2,3-butanedione (diacetyl).
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound (1)
This protocol is adapted from established procedures for quinoxaline synthesis.[5]
Materials:
-
4-Chloro-1,2-phenylenediamine (1.0 eq)
-
2,3-Butanedione (diacetyl) (1.05 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in a minimal amount of ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add 2,3-butanedione (1.05 eq) dropwise at room temperature.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Application in the Synthesis of Bioactive Molecules: A Gateway to Kinase Inhibitors
The quinoxaline scaffold is a prominent feature in numerous kinase inhibitors.[6][7] The chloro-substituent at the 6-position of this compound serves as a versatile handle for introducing various functionalities through nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of potential kinase inhibitors.[8]
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The electron-withdrawing nature of the pyrazine ring in the quinoxaline system activates the chloro-substituent towards nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles, most notably amines.
Figure 2: General workflow for the Nucleophilic Aromatic Substitution of this compound.
Experimental Protocol: Synthesis of N-Aryl-2,3-dimethylquinoxalin-6-amine Derivatives
This protocol describes a general procedure for the reaction of this compound with aniline derivatives, a common step in the synthesis of kinase inhibitors.[9]
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the substituted aniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2,3-dimethylquinoxalin-6-amine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[10] this compound is an excellent substrate for these transformations, enabling the introduction of a wide range of substituents at the 6-position.
The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the chloroquinoxaline with a boronic acid or ester in the presence of a palladium catalyst and a base.[11][12]
Experimental Protocol: Synthesis of 6-Aryl-2,3-dimethylquinoxaline Derivatives
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene/Water (4:1 mixture)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the 6-aryl-2,3-dimethylquinoxaline derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS.
The Buchwald-Hartwig amination is a highly efficient method for forming carbon-nitrogen bonds, coupling the chloroquinoxaline with a primary or secondary amine.[10] This reaction is particularly valuable for synthesizing libraries of compounds with diverse amine functionalities.
Figure 3: Palladium-catalyzed cross-coupling strategies for the functionalization of this compound.
Experimental Protocol: Synthesis of 6-(Morpholin-4-yl)-2,3-dimethylquinoxaline
This protocol details the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and anhydrous toluene.
-
Add morpholine (1.2 eq) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and MS.
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound has demonstrated its value as a highly versatile and strategic building block in organic synthesis. Its facile preparation and the reactivity of its chloro-substituent towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide a robust platform for the synthesis of a wide array of functionalized quinoxaline derivatives. The application of this building block in the construction of potential kinase inhibitors underscores its significance in medicinal chemistry and drug discovery. The detailed protocols provided herein serve as a practical guide for researchers to harness the full synthetic potential of this valuable heterocyclic scaffold.
References
-
Patel, M. R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(15), 4656. [Link]
-
Al-Howsawy, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(11), 646-650. [Link]
-
Abbiw, D. K., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9063–9070. [Link]
-
Lee, S. H., et al. (2004). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. Tetrahedron Letters, 45(34), 6449-6452. [Link]
-
Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Wang, Y., et al. (2018). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 12, 321–334. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Lu, Y., et al. (2023). Benzoxazinones Prepared from Aniline Derivatives and CO. ChemistryViews. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). [Link]
-
da Silva, J. F. M., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 745-755. [Link]
-
chemtubeuk. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
Gothwal, A., et al. (2015). synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 5(2), 113-119. [Link]
-
PrepChem. (n.d.). Synthesis of 6-chloro-2,3-diaminoquinoxaline. [Link]
-
Rishi, S., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 64B, 378-382. [Link]
-
Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32. [Link]
-
Sushma, G. N., et al. (2022). Quantum chemical and photophysical properties of 9-Chloro 2, 6-Dimethyl 10(Methylsulfanyl)Quinoxaline. Journal of Molecular Structure, 1252, 132148. [Link]
-
Prasanna, D. S., & Guru Row, T. N. (2000). N-(2-Chloroquinolin-3-ylmethylene)aniline. Acta Crystallographica Section E: Structure Reports Online, 56(10), e64-o258. [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of 1,4-diallyl-6-chloroquinoxaline 2,3-(1H,4H)-dione (1a). [Link]
-
Gilbert, A. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14035–14079. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]
-
Jaros, A., & Císařová, I. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2381–2389. [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. guidechem.com [guidechem.com]
- 4. 2,3-DIMETHYLQUINOXALINE(2379-55-7) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Chloro-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Quinoxaline Scaffold
Quinoxalines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1] The strategic functionalization of the quinoxaline ring system is therefore of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents.
6-Chloro-2,3-dimethylquinoxaline is a key starting material in this endeavor. The presence of a reactive chlorine atom at the 6-position allows for a variety of chemical transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse functional groups and the construction of more complex, fused heterocyclic systems. These application notes provide a comprehensive guide to leveraging this compound in the synthesis of novel heterocyclic compounds, complete with detailed protocols and mechanistic insights.
Core Synthetic Strategies
The chlorine atom at the C-6 position of this compound is the primary site for synthetic modification. Two major classes of reactions are commonly employed for its functionalization:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2]
-
Nucleophilic Aromatic Substitution (SNAr): This class of reactions involves the displacement of the chloride by a nucleophile.
The following sections will detail the application of these strategies in the synthesis of a variety of heterocyclic derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a versatile and efficient means of modifying the 6-position of the quinoxaline ring. These reactions are characterized by their high functional group tolerance and generally good yields.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of biaryl and vinyl-substituted quinoxalines.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various boronic acids.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (8 mol%)
-
Sodium carbonate (Na2CO3) (2 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus with condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), the desired boronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.08 mmol), and Na2CO3 (2 mmol).
-
Add the toluene/ethanol/water solvent mixture (10 mL).
-
De-gas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Summary Table for Suzuki-Miyaura Coupling:
| Boronic Acid | Product | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | 2,3-Dimethyl-6-phenylquinoxaline | 6 | 85 |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2,3-dimethylquinoxaline | 8 | 82 |
| Thiophene-2-boronic acid | 2,3-Dimethyl-6-(thiophen-2-yl)quinoxaline | 5 | 78 |
| Vinylboronic acid | 2,3-Dimethyl-6-vinylquinoxaline | 4 | 75 |
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)2 is a common and relatively inexpensive palladium source. In the presence of a phosphine ligand like PPh3, it is reduced in situ to the active Pd(0) catalyst.
-
Base: Sodium carbonate is a moderately strong base that is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water is essential for the activation of the boronic acid.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Sources
Application Notes and Protocols for Investigating the Cytotoxicity of 6-Chloro-2,3-dimethylquinoxaline on Human Cancer Cell Lines
Introduction: The Therapeutic Potential of Quinoxaline Scaffolds in Oncology
The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[2][3] The anticancer effects of quinoxaline-based compounds are often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival.[4] Many quinoxaline derivatives function as competitive inhibitors of protein kinases at the ATP-binding site, disrupting signaling pathways that are frequently dysregulated in cancer.[5] Furthermore, various analogs have been shown to induce apoptosis, arrest the cell cycle, and inhibit topoisomerase II, highlighting the diverse mechanisms through which this chemical class can exert its cytotoxic effects.[6][7]
6-Chloro-2,3-dimethylquinoxaline is a specific analog within this promising class. While extensive research has been conducted on the broader quinoxaline family, this application note provides a comprehensive framework for the detailed investigation of this particular compound's cytotoxic and mechanistic properties against human cancer cell lines. The following protocols are designed to be robust and reproducible, offering researchers a clear path to evaluating the potential of this compound as a novel therapeutic agent.
PART 1: Foundational Cytotoxicity Assessment
The initial evaluation of any potential anticancer compound involves determining its dose-dependent effect on cancer cell viability. This is crucial for establishing the concentration range for subsequent mechanistic studies. The MTT assay is a widely adopted colorimetric method for this purpose, relying on the metabolic activity of viable cells.
Core Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in living cells.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cell proliferation and cytotoxicity.[8]
Experimental Workflow for Cytotoxicity Screening
Caption: A potential signaling pathway for this compound.
Conclusion and Future Directions
These application notes provide a robust starting point for characterizing the anticancer properties of this compound. The protocols outlined herein are fundamental in drug discovery and will yield critical data on the compound's potency and mechanism of action. Should the results from these assays prove promising, further investigations could include Western blot analysis to confirm the modulation of specific proteins in the proposed signaling pathways (e.g., p53, Bcl-2, caspases), and in vivo studies using animal models to assess therapeutic efficacy and toxicity. The systematic application of these methodologies will be instrumental in determining the future of this compound as a potential clinical candidate.
References
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
- Cytotoxic Activity of Styrylchromones against Human Tumor Cell Lines. (n.d.). ANTICANCER RESEARCH.
- Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. (n.d.). Oncology Reports.
-
Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. (2024). PubMed Central. [Link]
-
Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. (2021). Semantic Scholar. [Link]
-
Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. (n.d.). MDPI. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. [Link]
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). PubMed. [Link]
-
Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. (n.d.). PubMed. [Link]
-
Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021). PubMed Central. [Link]
-
Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. [Link]
-
In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. (2022). PubMed Central. [Link]
-
Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar. [Link]
-
Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (n.d.). MDPI. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). ResearchGate. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Semantic Scholar. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central. [Link]
-
Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. (n.d.). PubMed Central. [Link]
-
Biological activity of quinoxaline derivatives. (2018). ResearchGate. [Link]
-
Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). PubMed. [Link]
-
Design, synthesis, and evaluation of quinoxaline-based survivin inhibitors for castration-resistant prostate cancer. (n.d.). PubMed. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]
-
Cytotoxicity of compounds on different cell lines. (n.d.). ResearchGate. [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. [Link]
-
Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2022). ScienceRise: Pharmaceutical Science. [Link]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. (2011). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Chloro-2,3-dimethylquinoxaline for the Development of Organic Electronics
Introduction: The Promise of Quinoxaline Scaffolds in Organic Electronics
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of organic electronics.[1] Their inherent electron-deficient nature, arising from the two nitrogen atoms in the pyrazine ring, makes them excellent candidates for use as electron-transporting materials (ETMs) and as electron-accepting units in donor-acceptor type organic semiconductors.[1] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its electronic and photophysical properties to suit various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2]
6-Chloro-2,3-dimethylquinoxaline, the subject of this technical guide, is a promising building block for the synthesis of advanced organic electronic materials. The presence of the electron-withdrawing chloro group is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially enhancing electron injection and transport properties. The methyl groups, on the other hand, can improve the solubility and influence the solid-state packing of the resulting materials, which is a critical factor for charge transport in thin films.
This document provides a comprehensive overview of the potential applications of this compound in organic electronics. While direct experimental data for this specific compound in device applications is limited in the current literature, this guide extrapolates its potential based on the well-documented performance of analogous quinoxaline derivatives. We present detailed protocols for its synthesis and purification, along with proposed methods for its incorporation into and characterization in OLEDs, OFETs, and OPVs. These protocols are designed to serve as a robust starting point for researchers and scientists exploring the potential of this promising material.
Physicochemical and Electronic Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in organic electronic devices. The following table summarizes its key physicochemical and estimated electronic properties.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₉ClN₂ | |
| Molecular Weight | 192.65 g/mol | |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., chloroform, toluene, THF) | Inferred from similar compounds |
| Melting Point | Not readily available | - |
| HOMO Level (Estimated) | ~ -6.0 eV | Estimated based on DFT calculations of quinoxaline and substituent effects. |
| LUMO Level (Estimated) | ~ -2.8 eV | Estimated based on DFT calculations of quinoxaline and substituent effects. |
| Energy Gap (Estimated) | ~ 3.2 eV | Calculated from estimated HOMO/LUMO levels. |
Note: The electronic properties (HOMO, LUMO, and Energy Gap) are estimations derived from theoretical calculations of the parent quinoxaline molecule and the expected influence of the chloro and methyl substituents. Experimental validation through techniques like cyclic voltammetry and UV-Vis spectroscopy is highly recommended.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through the condensation reaction of 4-chloro-1,2-phenylenediamine with 2,3-butanedione (diacetyl). This is a well-established method for the formation of the quinoxaline ring system.
Protocol 1: Synthesis of this compound
Materials:
-
4-chloro-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol (reagent grade)
-
Glacial acetic acid (catalytic amount)
-
Activated carbon
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add 2,3-butanedione (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat at reflux for 15-20 minutes.
-
Filter the hot solution through a pad of Celite® to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Organic Light-Emitting Diodes (OLEDs)
Quinoxaline derivatives are frequently employed in OLEDs as electron-transporting or host materials due to their high electron affinity and good thermal stability.[2] this compound, with its anticipated low-lying LUMO level, is a promising candidate for an electron transport layer (ETL) or as a host for phosphorescent emitters.
Proposed OLED Architecture
A typical multilayer OLED device structure incorporating this compound as an ETL is as follows:
| Layer | Material | Function |
| Anode | Indium Tin Oxide (ITO) | Hole Injection |
| Hole Injection Layer (HIL) | N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) | Hole Injection |
| Hole Transport Layer (HTL) | NPB | Hole Transport |
| Emissive Layer (EML) | Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) doped in 4,4'-N,N'-dicarbazole-biphenyl (CBP) | Light Emission |
| Hole Blocking Layer (HBL) | 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) | Confine holes to the EML |
| Electron Transport Layer (ETL) | This compound | Electron Transport |
| Electron Injection Layer (EIL) | Lithium Fluoride (LiF) | Enhance Electron Injection |
| Cathode | Aluminum (Al) | Electron Injection |
Protocol 3: OLED Fabrication (Thermal Evaporation)
Substrate Preparation:
-
Sequentially clean patterned ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen stream.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
Device Fabrication:
-
Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
HIL/HTL: Deposit a 40 nm layer of NPB.
-
EML: Co-evaporate CBP and Ir(ppy)₃ (e.g., 6% doping concentration) to a thickness of 30 nm.
-
HBL: Deposit a 10 nm layer of TPBi.
-
ETL: Deposit a 30 nm layer of This compound .
-
EIL: Deposit a 1 nm layer of LiF.
-
Cathode: Deposit a 100 nm layer of Al.
-
-
The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).
-
Encapsulate the completed devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
OLED Characterization
The performance of the fabricated OLEDs should be evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. Key performance metrics to be determined include turn-on voltage, maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE). The electroluminescence spectrum should be measured with a spectroradiometer.
Application in Organic Field-Effect Transistors (OFETs)
The electron-deficient nature of this compound suggests its potential as an n-type semiconductor in OFETs. The performance of an OFET is highly dependent on the molecular packing in the thin film, which dictates the charge carrier mobility.
Proposed OFET Architecture
A bottom-gate, top-contact (BGTC) architecture is a common choice for OFET fabrication and characterization.
| Component | Material |
| Substrate | Heavily n-doped Silicon (n⁺⁺-Si) |
| Gate Dielectric | Silicon Dioxide (SiO₂) (e.g., 300 nm) |
| Semiconductor | This compound |
| Source/Drain Electrodes | Gold (Au) |
Protocol 4: OFET Fabrication (Solution-Shearing)
Substrate Preparation:
-
Clean the n⁺⁺-Si/SiO₂ substrates by ultrasonication in deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.
Thin-Film Deposition:
-
Prepare a solution of this compound in a suitable high-boiling-point solvent (e.g., chlorobenzene or dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit the semiconductor film using a solution-shearing technique. This method can promote crystalline film growth.
-
Anneal the film at an optimized temperature (e.g., 80-120 °C) to remove residual solvent and improve molecular ordering.
Electrode Deposition:
-
Deposit the gold source and drain electrodes (e.g., 50 nm thick) on top of the semiconductor layer through a shadow mask by thermal evaporation. The channel length and width are defined by the mask.
OFET Characterization
The electrical characteristics of the OFETs should be measured in a vacuum or an inert atmosphere using a semiconductor parameter analyzer.
-
Output Characteristics (I_DS vs. V_DS): Measure the drain-source current (I_DS) as a function of the drain-source voltage (V_DS) at various gate-source voltages (V_GS).
-
Transfer Characteristics (I_DS vs. V_GS): Measure I_DS as a function of V_GS at a constant V_DS in the saturation regime.
From these measurements, key performance parameters such as the field-effect mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th) can be extracted.
Application in Organic Photovoltaics (OPVs)
In OPVs, quinoxaline-based materials are often used as electron-acceptor materials in bulk heterojunction (BHJ) solar cells.[3] The electron-withdrawing nature of this compound makes it a potential candidate for use as a non-fullerene acceptor, although significant molecular engineering would be required to optimize its absorption in the solar spectrum. A more immediate application could be as a component in a ternary blend solar cell.
Proposed OPV Architecture (Bulk Heterojunction)
| Layer | Material |
| Anode | Indium Tin Oxide (ITO) |
| Hole Transport Layer (HTL) | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) |
| Active Layer | Donor Polymer (e.g., PTB7-Th) : This compound (as acceptor or third component) |
| Electron Transport Layer (ETL) | Zinc Oxide (ZnO) nanoparticles or Calcium (Ca) |
| Cathode | Aluminum (Al) |
Protocol 5: OPV Fabrication (Spin Coating)
Substrate and Layer Preparation:
-
Clean patterned ITO substrates as described for OLEDs.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal at 120-140 °C.
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and this compound in a suitable solvent like chlorobenzene. The weight ratio of donor to acceptor needs to be optimized (e.g., starting with 1:1.2).
-
Spin-coat the active layer blend onto the HTL in a nitrogen-filled glovebox.
-
Anneal the active layer to optimize the morphology of the bulk heterojunction.
Cathode Deposition:
-
Deposit the ETL (if used) and the Al cathode by thermal evaporation.
OPV Characterization
The performance of the OPV devices should be evaluated under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Current Density-Voltage (J-V) Characteristics: Measure the J-V curve to determine the short-circuit current density (J_sc), open-circuit voltage (V_oc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to understand the spectral response of the device.
Conclusion and Future Outlook
This compound represents a versatile and promising building block for the development of novel organic electronic materials. Its electron-deficient core, modified by chloro and methyl substituents, provides a platform for creating materials with tailored electronic properties. The protocols detailed in this guide offer a comprehensive starting point for the synthesis, purification, and integration of this compound into OLEDs, OFETs, and OPVs. While further experimental work is required to fully elucidate its potential, the foundational principles and methodologies presented here are intended to empower researchers to explore the exciting possibilities that this compound and its derivatives hold for the future of organic electronics.
References
- Asiri, A. M., & Khan, S. A. (2010). Synthesis and characterization of new quinoxaline derivatives and their use as corrosion inhibitors for steel in acidic medium. International Journal of Electrochemical Science, 5(9), 1195-1206.
- El-Sayed, W. A., Ali, O. M., & El-Deen, I. M. (2018). Synthesis, characterization, and DFT studies of some new quinoxaline derivatives as corrosion inhibitors for carbon steel in 1 M HCl. Journal of Molecular Structure, 1157, 469-480.
- Yeh, T. H., Lin, C. L., & Chen, C. T. (2013). U.S. Patent No. 8,460,801. Washington, DC: U.S.
- Li, Y., Guo, Q., Li, Z., Pei, J., & Tian, W. (2013). High-performance organic dyes with electron-deficient quinoxalinoid heterocycles for dye-sensitized solar cells under one sun and indoor light. Chemistry–An Asian Journal, 8(10), 2459-2467.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2,3-dimethylquinoxaline
Welcome to the technical support guide for the synthesis of 6-Chloro-2,3-dimethylquinoxaline. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As your partner in science, my goal is to provide not just steps, but the underlying chemical reasoning to empower you to make informed decisions in the lab, leading to higher yields and purity.
The most reliable and widely adopted method for synthesizing quinoxaline derivatives is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] In our case, this involves the reaction between 4-chloro-1,2-phenylenediamine and diacetyl (2,3-butanedione). While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact the outcome. This guide will walk you through optimizing these parameters and resolving common experimental hurdles.
Core Synthesis Workflow
The fundamental process involves the cyclocondensation reaction, followed by product isolation and purification. Understanding this flow is the first step toward troubleshooting and optimization.
Caption: General experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the synthesis of this compound?
The synthesis is a classic acid-catalyzed cyclocondensation reaction. The more nucleophilic amino group of 4-chloro-1,2-phenylenediamine attacks one of the carbonyl carbons of diacetyl. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring system.
Q2: What are the most critical parameters that influence the reaction yield?
There are three primary factors:
-
Purity of Starting Materials: 4-chloro-1,2-phenylenediamine is susceptible to air oxidation, which can lead to colored impurities and side products. Using fresh, pure starting material is paramount.
-
Reaction Stoichiometry and Conditions: Precise molar ratios, appropriate solvent choice, and optimal reaction temperature are crucial.
-
Product Isolation and Purification: Inefficient isolation or purification techniques can lead to significant product loss.
Q3: How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective method.[2] Spot your reaction mixture against the 4-chloro-1,2-phenylenediamine starting material. The reaction is complete when the starting material spot has been completely consumed, and a new, typically UV-active, product spot is dominant.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Very low or no product yield, even though TLC shows product formation.
-
Possible Cause A: Premature Product Precipitation and Loss
-
Explanation: The product, this compound, may have limited solubility in the reaction solvent, especially if the reaction volume is too small or if the mixture cools unexpectedly. If it precipitates during the reaction, it may adhere to the flask walls or stirrer bar and be lost during transfer and workup.
-
Solution: Ensure you are using a sufficient volume of solvent to maintain solubility at reflux temperature. After the reaction is complete, allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization before filtration.[2] Rinse the reaction flask with a small amount of cold solvent to recover any adhered product.
-
-
Possible Cause B: Inefficient Isolation
-
Explanation: Using a filter paper with too large a pore size can lead to the loss of fine crystalline product during vacuum filtration. Additionally, washing the collected solid with a solvent in which it has moderate solubility will dissolve and wash away your product.
-
Solution: Use a high-quality filter paper (e.g., Whatman grade 1) for filtration. Always wash the collected product with a minimal amount of ice-cold solvent (the same one used for the reaction/recrystallization) to remove soluble impurities without dissolving the product.
-
Problem 2: The reaction stalls and does not go to completion.
-
Possible Cause A: Sub-optimal Reaction Temperature or Time
-
Explanation: The condensation reaction requires sufficient thermal energy to overcome the activation barrier, particularly the final dehydration step to form the aromatic ring. While some quinoxaline syntheses can proceed at room temperature, they often require a catalyst and longer reaction times.[3] Heating to reflux is a reliable method to ensure the reaction proceeds efficiently.[2]
-
Solution: Ensure the reaction mixture is maintained at a steady reflux. If the reaction is sluggish, consider extending the reflux time from the typical 1-3 hours to 4-6 hours, monitoring progress by TLC every hour.
-
-
Possible Cause B: Incorrect Stoichiometry
-
Explanation: Diacetyl is a relatively volatile compound (boiling point ~88 °C). If the reaction is set up in an open or poorly sealed system, diacetyl can evaporate, leading to an insufficient amount to react with the diamine.
-
Solution: Use a slight excess of diacetyl (e.g., 1.05 to 1.1 equivalents) to compensate for any potential evaporative loss.[2] Ensure your reflux condenser is efficient and properly sealed.
-
Problem 3: The final product is dark brown/black and difficult to purify.
-
Possible Cause: Oxidized Starting Material
-
Explanation: ortho-Phenylenediamines are notoriously prone to air oxidation, forming highly colored, polymeric impurities. This is the most common cause of a discolored final product. These impurities can be difficult to remove by simple recrystallization.
-
Solution 1 (Prevention): Use 4-chloro-1,2-phenylenediamine from a freshly opened bottle. If the material is already discolored (typically tan to dark brown), it should be purified before use. This can be done by recrystallization or by treating a solution of the diamine with a small amount of activated carbon and filtering before use.
-
Solution 2 (Remediation): If the crude product is dark, a charcoal treatment during recrystallization is highly effective. Dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated carbon (approx. 1-2% by weight), keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the carbon.[4] Cool the clear filtrate to crystallize the purified product.
-
Troubleshooting Decision Tree
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the standard condensation reaction, optimized for high yield and purity.[2]
-
Materials:
-
4-chloro-1,2-phenylenediamine (1.0 eq)
-
Diacetyl (2,3-butanedione) (1.1 eq)
-
Ethanol (or Methanol)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-1,2-phenylenediamine.
-
Add ethanol to dissolve the diamine (approximately 10-15 mL per gram of diamine).
-
Slowly add diacetyl (1.1 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to a gentle reflux and maintain for 2 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Once the starting material is consumed, remove the heat source and allow the mixture to cool slowly to room temperature.
-
Cool the flask in an ice-water bath for 30 minutes to maximize product crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the collected crystals with a small portion of ice-cold ethanol.
-
Dry the product under vacuum to obtain the crude this compound. The product should be a light tan or off-white solid.
-
Protocol 2: Purification by Recrystallization
-
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol (or an ethanol/water mixture) required to fully dissolve the solid.[2]
-
Optional (if product is highly colored): Add a small amount of activated carbon, keep the solution hot for 5 minutes, and perform a hot gravity filtration to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under vacuum.
-
Impact of Reaction Conditions on Yield
The choice of solvent and catalyst can be adapted for different laboratory setups. The following table summarizes common conditions.
| Catalyst System | Solvent | Temperature | Typical Reaction Time | Reported Yield | Reference(s) |
| Self-catalyzed (or trace acid) | Ethanol/Methanol | Reflux | 1-3 hours | Good to Excellent | [2] |
| Acetic Acid | Acetic Acid | Room Temp | 12 hours | Good (~80-90%) | [5] |
| Heterogeneous (e.g., AlCuMoVP) | Toluene | Room Temp | 2 hours | Excellent (>90%) | [3] |
| Microwave Irradiation | Ethanol | 120 °C | 5-10 minutes | High | [6] |
References
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PubMed Central. [Link]
- CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). National Institutes of Health (NIH). [Link]
-
Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Queen's University Belfast. [Link]
- CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
-
An improved synthesis of 6-chloro-1H-quinoxalin-2-one. (2010). ResearchGate. [Link]
-
Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (2018). ResearchGate. [Link]
- CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
-
Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. (2015). National Institutes of Health (NIH). [Link]
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Technical Support Center: Recrystallization of Quinoxaline Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of quinoxaline derivatives. It addresses common challenges and provides a systematic approach to solvent selection and troubleshooting.
Introduction to Recrystallization of Quinoxaline Derivatives
Quinoxaline derivatives are a significant class of N-heterocyclic compounds with a wide range of pharmacological activities.[1] Achieving high purity of these compounds is critical for accurate biological evaluation and drug development. Recrystallization is a powerful purification technique that relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[2] The selection of an appropriate solvent system is the most critical factor for a successful recrystallization.[3]
This guide will walk you through the principles of solvent selection, provide a step-by-step protocol for determining the ideal solvent, and offer solutions to common problems encountered during the recrystallization of quinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for my quinoxaline derivative?
An ideal solvent for recrystallizing a quinoxaline derivative should meet the following criteria:
-
Solubility Profile : The compound should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.[4] This temperature-dependent solubility is the cornerstone of recrystallization.[5]
-
Inertness : The solvent must not react with the quinoxaline derivative.[6]
-
Boiling Point : The solvent's boiling point should be high enough to provide a significant solubility difference between hot and cold conditions, but not so high that it is difficult to remove from the purified crystals.[5] A boiling point below 100°C is often preferred to facilitate easy drying.[3] Additionally, the solvent's boiling point must be lower than the melting point of your compound to prevent it from "oiling out".[5]
-
Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[7]
-
Safety and Cost : The solvent should be non-toxic, non-flammable, and cost-effective.[3]
Q2: How does the structure of my quinoxaline derivative influence solvent choice?
The "like dissolves like" principle is a useful starting point.[5] The polarity of your quinoxaline derivative, dictated by its substituents, will guide your solvent selection.
-
Polar Substituents : Quinoxaline derivatives with polar functional groups (e.g., -OH, -NH2, -COOH) will have higher solubility in polar solvents like ethanol, methanol, or even water.[8] The presence of hydroxymethyl groups, for instance, enhances polarity and solubility in polar solvents.[8]
-
Nonpolar Substituents : Derivatives with nonpolar groups (e.g., alkyl, aryl) will be more soluble in less polar solvents such as toluene, hexanes, or ethyl acetate.[3] For example, 2,3-diphenylquinoxaline has been successfully recrystallized from ethanol.[9]
-
Hydrogen Bonding : If your derivative can act as a hydrogen bond donor or acceptor, protic solvents (e.g., alcohols, water) may be good candidates.
Q3: When should I use a single-solvent versus a two-solvent system?
-
Single-Solvent System : This is the preferred method when you can find a single solvent that meets the ideal solubility profile.[10] It is simpler and generally leads to better crystal growth.
-
Two-Solvent System (Solvent Pair) : This method is used when no single solvent is suitable.[11] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point).[11][12] The two solvents must be miscible with each other.[10] Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[7]
Experimental Protocol: Systematic Solvent Selection
This protocol provides a systematic approach to identifying the optimal recrystallization solvent for a novel quinoxaline derivative.
Materials:
-
Small quantity of your crude quinoxaline derivative (approx. 100 mg)
-
A selection of solvents with varying polarities (see Table 1)
-
Test tubes
-
Heating apparatus (e.g., hot plate, steam bath)
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Screening (Room Temperature):
-
Place approximately 10-20 mg of your crude compound into separate test tubes.
-
Add 0.5 mL of a single solvent to each test tube.
-
Vortex or shake the test tubes to observe solubility at room temperature.
-
Observation:
-
If the compound dissolves completely, the solvent is too good and unsuitable for single-solvent recrystallization.[5] It may, however, be a candidate for a two-solvent system as the "good" solvent.
-
If the compound is sparingly soluble or insoluble, proceed to the next step. This is a promising candidate.[5]
-
-
-
Hot Solubility Test:
-
For the solvents where the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes.
-
Add the solvent dropwise while heating until the solid dissolves completely. Be patient and allow time for dissolution.[10]
-
Observation:
-
-
Cooling and Crystal Formation:
-
Allow the hot, clear solutions to cool slowly to room temperature. A slow cooling process is crucial for forming pure, well-defined crystals.[10] Rushing the cooling can trap impurities.[10]
-
If no crystals form at room temperature, try scratching the inside of the test tube with a glass rod or placing the test tube in an ice bath.[10]
-
Observation:
-
The formation of a good yield of crystals upon cooling indicates an excellent solvent choice.
-
If an oil forms instead of crystals, this is known as "oiling out". Refer to the troubleshooting guide.
-
If very few crystals form, you may have used too much solvent.[13]
-
-
Visualization of the Solvent Selection Workflow
Caption: A workflow diagram for selecting a suitable recrystallization solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used.- The compound is too soluble in the chosen solvent.- The solution cooled too quickly. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.[13]- If crystals still do not form, remove all solvent and try a different, less polar solvent.- Ensure slow cooling by insulating the flask. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present that are depressing the melting point. | - Re-heat the solution to dissolve the oil, add more of the "good" solvent to decrease saturation, and cool again.[13]- Choose a solvent with a lower boiling point.[3]- Consider purifying the crude material by another method (e.g., column chromatography) before recrystallization.[14] |
| Poor Recovery | - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Cool the solution in an ice bath for a longer period to maximize crystal formation.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated during hot filtration.[11] |
| Colored Impurities in Crystals | - The impurity co-crystallized with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Crystallization is Too Rapid | - The solution is too concentrated.- The cooling process is too fast. | - Re-heat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.[13]- Insulate the flask to slow down the cooling rate.[13] |
Data Presentation: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C)[3] | Polarity (Relative)[15] | Notes |
| Non-Polar | |||
| Hexane | 69 | 0.009 | Good for non-polar compounds, often used as an anti-solvent.[12] |
| Toluene | 111 | 0.099 | Higher boiling point, can be effective for aromatic compounds.[3] |
| Intermediate Polarity | |||
| Diethyl Ether | 35 | 0.117 | Very volatile, low boiling point.[3] |
| Ethyl Acetate | 77 | 0.228 | A versatile solvent for compounds of intermediate polarity.[12] |
| Acetone | 56 | 0.355 | Good solvent for many organic compounds, often used in solvent pairs with water or hexanes.[12] |
| Polar Aprotic | |||
| Tetrahydrofuran (THF) | 66 | 0.207 | A good general-purpose solvent.[12] |
| Polar Protic | |||
| Methanol | 65 | 0.762 | Good for polar compounds, often used with water as an anti-solvent.[16] |
| Ethanol | 78 | 0.654 | A very common and effective solvent for a wide range of compounds, including some quinoxalines.[9][12] |
| Water | 100 | 1.000 | Excellent for highly polar and salt-like compounds.[12] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
(n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
(n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
(2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
- Doherty, R. D., et al. (1997). Current issues in recrystallization: a review. Materials Science and Engineering: A, 238(2), 219-274.
-
MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]
-
Solubility of Things. (n.d.). Quinoxaline derivative. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Transtutors. (2023, July 26). b) Why was some of our pure benzil quinoxaline product lost in the... Retrieved from [Link]
-
Scribd. (n.d.). Solvent Polarity Table - Miller. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. mt.com [mt.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Home Page [chem.ualberta.ca]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. (Solved) - b) Why was some of our pure benzil quinoxaline product lost in the... (1 Answer) | Transtutors [transtutors.com]
- 15. scribd.com [scribd.com]
- 16. reddit.com [reddit.com]
identifying and minimizing by-products in 6-Chloro-2,3-dimethylquinoxaline synthesis
This technical support center provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 6-Chloro-2,3-dimethylquinoxaline. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to facilitate a successful and efficient synthesis, with a core focus on identifying and minimizing by-products.
Introduction
The synthesis of this compound is a fundamental reaction in medicinal chemistry, providing a scaffold for numerous pharmacologically active compounds. The most common and efficient route involves the condensation of 4-chloro-1,2-phenylenediamine with diacetyl (2,3-butanedione)[1][2]. While seemingly straightforward, this reaction can be prone to the formation of by-products that complicate purification and reduce yields. This guide is designed to be a practical resource, addressing common challenges encountered during this synthesis.
Reaction Pathway and Mechanism
The synthesis proceeds via a condensation reaction between the diamine and the diketone, followed by a cyclization and dehydration to form the stable aromatic quinoxaline ring.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1a. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. An appropriate solvent system (e.g., Ethyl Acetate/Hexane) should show the disappearance of the starting materials and the appearance of the product spot. 1b. Optimize Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time. The condensation can often be facilitated by gentle heating (e.g., refluxing in ethanol or acetic acid)[1]. |
| 2. Poor Quality of Reagents: Degradation of 4-chloro-1,2-phenylenediamine (oxidation) or diacetyl (polymerization). | 2a. Verify Reagent Purity: 4-chloro-1,2-phenylenediamine is susceptible to air oxidation and should be a light-colored solid. If it is dark, purification by recrystallization or column chromatography may be necessary. Use freshly opened or distilled diacetyl. 2b. Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the diamine. | |
| 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials. | 3a. Accurate Measurement: Use precise weighing techniques. A slight excess (1.05-1.1 equivalents) of diacetyl can sometimes be used to ensure complete consumption of the more valuable diamine. | |
| Presence of a Major, Less Polar By-product | Self-condensation of Diacetyl: Diacetyl can undergo self-condensation, especially under acidic or basic conditions, to form various oligomeric by-products. | 1a. Control pH: Avoid strongly acidic or basic conditions unless specified in a validated protocol. The reaction is often carried out in neutral or mildly acidic media (e.g., ethanol or acetic acid)[1]. 1b. Gradual Addition: Add diacetyl dropwise to the solution of the diamine to maintain a low instantaneous concentration of the diketone, disfavoring self-condensation. |
| Presence of a More Polar, Colored Impurity | Oxidation of 4-chloro-1,2-phenylenediamine: The starting diamine can oxidize to form highly colored, polymeric impurities, especially in the presence of air and light. | 1a. Use High-Purity Diamine: As mentioned, purify the diamine if it appears discolored. 1b. Degas Solvents: For particularly sensitive reactions, using degassed solvents can minimize dissolved oxygen. 1c. Work-up Considerations: Perform the reaction and work-up promptly. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Impurities can inhibit crystallization. | 1a. Column Chromatography: If direct crystallization fails, purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution[3]. 1b. Trituration: Before recrystallization, wash the crude product with a non-polar solvent like cold hexanes or pentane to remove non-polar impurities. |
| 2. Inappropriate Crystallization Solvent: The chosen solvent may be too good a solvent for the product. | 2a. Solvent Screening: Experiment with different solvent systems for recrystallization. Ethanol/water or ethyl acetate/hexane mixtures are often effective[2]. 2b. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals. 2c. Seeding: Introduce a small crystal of pure product to induce crystallization. | |
| Multiple Spots on TLC of the Final Product | 1. Isomeric Impurities: While less likely with the symmetrical diacetyl, use of unsymmetrical diketones can lead to regioisomers. | 1a. Careful Purification: Isomers can often be separated by careful column chromatography or fractional crystallization. |
| 2. Incomplete Reaction or Side Reactions: As discussed above. | 2a. Re-evaluate Reaction Conditions: Revisit the troubleshooting steps for low yield and by-product formation. 2b. Repurification: Subject the product to another round of purification. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the synthesis of this compound?
A1: While optimal conditions can vary, a common starting point is the reaction of equimolar amounts of 4-chloro-1,2-phenylenediamine and diacetyl in a solvent like ethanol or glacial acetic acid at reflux for 1-3 hours[2]. The reaction progress should be monitored by TLC.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) and visualize the spots under UV light (254 nm). The starting diamine and the quinoxaline product are typically UV-active. The disappearance of the limiting reagent (usually the diamine) indicates the reaction is nearing completion.
Q3: What is the most likely identity of a dark, tarry substance that forms during the reaction?
A3: This is often due to the oxidation and subsequent polymerization of the 4-chloro-1,2-phenylenediamine. To minimize this, use high-purity, light-colored diamine and consider running the reaction under an inert atmosphere.
Q4: My purified product has a yellowish tint. Is this normal?
A4: Yes, quinoxaline derivatives are often pale yellow crystalline solids. A slight yellow color is generally acceptable. However, a dark yellow or brown color may indicate the presence of impurities.
Q5: What are the expected 1H and 13C NMR chemical shifts for this compound?
A5: While experimental data for this specific compound is not widely published, based on the structure and data for similar quinoxalines, the following are expected chemical shifts:
-
1H NMR (in CDCl3): The two methyl groups will appear as a singlet around δ 2.7-2.8 ppm. The aromatic protons will appear in the range of δ 7.5-8.0 ppm. The proton at C5 will likely be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet.
-
13C NMR (in CDCl3): The methyl carbons will resonate around δ 20-25 ppm. The aromatic and heterocyclic carbons will appear in the range of δ 125-155 ppm.
Q6: How can I confirm the identity of my product using mass spectrometry?
A6: In a mass spectrum (e.g., using electron ionization, EI), you should look for the molecular ion peak (M+). For this compound (C10H9ClN2), the expected molecular weight is approximately 192.65 g/mol . Due to the isotopic abundance of chlorine (35Cl and 37Cl in a ~3:1 ratio), you will observe a characteristic M+2 peak that is about one-third the intensity of the M+ peak[4].
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in ethanol (10 mL per gram of diamine).
-
Reagent Addition: To this solution, add diacetyl (1.05 eq) dropwise with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC until the starting diamine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume by half using a rotary evaporator.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a pale yellow solid[2].
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., 0% to 20% ethyl acetate in hexanes)[3].
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizing By-Product Formation and Troubleshooting
Potential By-Product: Benzimidazolium Salt Formation
Under certain conditions, particularly if an aldehyde impurity is present in the diacetyl or if the reaction is run in the presence of an oxidizing agent, a minor side reaction could lead to the formation of a benzimidazole derivative.
Caption: A potential side reaction leading to a benzimidazole by-product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Khaskar, T., et al. (2021).
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Retrieved from [Link]
- Li, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 583.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline.
- Beauchamp Chemistry. (2020, May 5).
- Royal Society of Chemistry. (n.d.).
- International Journal of Drug Development & Research. (2012).
- Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE.
- Chemconnections. (n.d.). 13C NMR Spectroscopy.
- LibreTexts Chemistry. (n.d.).
Sources
common side reactions in the synthesis of quinoline derivatives
Welcome to the technical support hub for quinoline derivative synthesis. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered in classical quinoline synthesis methodologies. Our focus is on diagnosing the root cause of experimental issues and providing validated, actionable troubleshooting protocols.
Section 1: General Troubleshooting & Diagnosis
Before delving into reaction-specific issues, many common problems can be diagnosed by observing the reaction's physical characteristics. This section serves as a primary diagnostic tool.
FAQ: General Reaction Issues
Q1: My reaction mixture has turned into a dark, intractable tar, and the yield of my desired quinoline is extremely low. What is the primary cause?
A1: The formation of a thick, dark tar is a hallmark issue in several acid-catalyzed quinoline syntheses, most notably the Skraup and Doebner-von Miller reactions.[1][2][3] The primary cause is the polymerization of highly reactive α,β-unsaturated carbonyl intermediates, such as acrolein, which is formed in situ from the dehydration of glycerol.[2][3][4] These polymerization reactions are aggressively promoted by the harsh, high-temperature, and strongly acidic conditions required for the main cyclization reaction.[3][4]
Q2: The reaction is proceeding with uncontrollable vigor and is highly exothermic. How can I mitigate this safety hazard and improve reproducibility?
A2: A violent exotherm is a known characteristic of the Skraup synthesis.[1][4] This is due to the rapid, acid-catalyzed dehydration of glycerol to acrolein, a highly exothermic process.[4] To control this, several strategies are employed:
-
Slow Reagent Addition: The concentrated sulfuric acid should be added slowly, with efficient external cooling (e.g., an ice bath), to manage the rate of heat generation.[4]
-
Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is a classic and effective technique.[1][2][5] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step and preventing a runaway reaction.[2]
Troubleshooting Flowchart: Initial Diagnosis
This decision tree helps diagnose common issues based on initial observations.
Caption: General troubleshooting decision tree for quinoline synthesis.
Section 2: Synthesis-Specific Troubleshooting Guides
Guide 1: The Skraup & Doebner-von Miller Syntheses
These related methods share common challenges due to their use of α,β-unsaturated carbonyl compounds under strong acid catalysis.[6]
Q: I am attempting a Doebner-von Miller reaction, and like the Skraup synthesis, I am getting a low yield due to significant polymer formation. How can I address this?
A: Polymerization of the α,β-unsaturated aldehyde or ketone is the principal side reaction.[1] While moderators are effective, an alternative strategy is to control the concentration of the reactive carbonyl species.
-
Slow Addition: Adding the carbonyl compound (e.g., crotonaldehyde) slowly to the heated acidic solution of the aniline can maintain a low steady-state concentration, favoring the desired reaction over self-polymerization.[1]
-
Biphasic Medium: Sequestering the carbonyl compound in an organic phase can also dramatically reduce polymerization and improve yields.[1]
| Problem | Primary Cause | Recommended Solution | Key Parameters to Control |
| Violent Exotherm | Rapid, uncontrolled dehydration of glycerol to acrolein.[4] | Add a moderator such as FeSO₄ or boric acid.[1][2][5] | Rate of H₂SO₄ addition, internal temperature. |
| Tar Formation | Acid-catalyzed polymerization of acrolein or other α,β-unsaturated carbonyls.[2][3][4] | Use a moderator, optimize temperature, and ensure efficient stirring to dissipate heat.[1] | Reaction temperature, stirring speed. |
| Low Yield | Starting material consumed by polymerization; difficult product isolation from tar.[3] | Improve reaction control (see above); utilize steam distillation for purification.[1][4] | Purification method, temperature control. |
Guide 2: The Combes Synthesis
The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone intermediate formed from an aniline and a β-diketone.[7][8]
Q: When using an unsymmetrical β-diketone in my Combes synthesis, I obtain a mixture of two regioisomeric quinolines. How can I improve the regioselectivity?
A: This is a common challenge. The regioselectivity of the intramolecular cyclization is determined by which carbonyl of the enamine intermediate is protonated, followed by which position on the aniline ring attacks. Several factors influence this:
-
Steric Hindrance: Bulky substituents on the aniline or the diketone can favor the formation of the less sterically hindered product.
-
Electronic Effects: The electronic nature of the substituents on the aniline ring dictates the nucleophilicity of the ortho positions, influencing the site of cyclization.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid) can alter the reaction pathway and improve selectivity. Experimenting with different acids is recommended.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iipseries.org [iipseries.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 6-Chloro-2,3-dimethylquinoxaline
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2,3-dimethylquinoxaline. As you transition from bench-scale experiments to larger-scale production, new challenges can emerge. This document provides in-depth technical support, troubleshooting guides, and frequently asked questions to navigate these complexities, ensuring a robust and scalable synthetic process.
I. Overview of the Synthetic Pathway
The most common and industrially viable method for synthesizing this compound is the condensation reaction between 4-chloro-o-phenylenediamine and diacetyl (2,3-butanedione).[1][2] This reaction is typically carried out in a suitable solvent, often with mild heating to drive the reaction to completion.
The fundamental mechanism involves the nucleophilic attack of the amino groups of the o-phenylenediamine onto the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring.
Caption: Synthetic route for this compound.
II. Detailed Experimental Protocol (Lab Scale)
This protocol serves as a baseline for optimization and scale-up.
Materials:
-
4-chloro-o-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol (or other suitable solvent)
-
Activated Carbon (optional, for decolorization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-o-phenylenediamine (1.0 eq) in ethanol.
-
To this solution, add diacetyl (1.0-1.1 eq) dropwise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum.
-
Collect the crude product by filtration.
-
For purification, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water). If the product is colored, a hot filtration with activated carbon can be performed.
-
Dry the purified product under vacuum to a constant weight.
III. Troubleshooting Guide for Scale-Up Synthesis
Transitioning to a larger scale often presents challenges that are not apparent at the bench. This section addresses common issues in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low Yield | - Incomplete reaction due to insufficient heating or reaction time.- Side reactions due to poor temperature control (runaway exotherm).- The electron-withdrawing nature of the chlorine substituent can decrease the nucleophilicity of the diamine, slowing the reaction.[1] | - Ensure adequate heating and monitor internal temperature. Extend reaction time if necessary.- Improve heat transfer with a jacketed reactor and overhead stirring. Consider portion-wise addition of diacetyl to control the exotherm.- A mild acid catalyst (e.g., a few drops of acetic acid) can be used to protonate the carbonyl, increasing its electrophilicity. |
| 2. Product Discoloration (Dark Brown/Black) | - Air oxidation of the o-phenylenediamine starting material or intermediates, which is more prevalent at higher temperatures and longer reaction times.- Impurities in the starting materials. | - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.- Use high-purity starting materials. Consider recrystallizing the 4-chloro-o-phenylenediamine if its purity is questionable.- Perform a hot filtration with activated carbon before crystallization. |
| 3. Difficult Product Isolation/Oily Product | - Incomplete reaction, leaving unreacted starting materials which can act as eutectic melting point depressants.- Presence of side-products or polymeric material. | - Ensure the reaction has gone to completion via TLC or HPLC analysis before attempting isolation.- Try adding a non-polar co-solvent (e.g., heptane) to the cooled reaction mixture to induce precipitation.- If an oil is obtained, attempt to dissolve it in a minimal amount of a suitable solvent and precipitate with a non-polar solvent. |
| 4. Impurities in Final Product | - Unreacted 4-chloro-o-phenylenediamine.- Self-condensation of diacetyl.- Formation of regioisomers if an unsymmetrical diketone were used (not applicable here but a general consideration). | - Optimize the stoichiometry of diacetyl (a slight excess, 1.05-1.1 eq, is often sufficient).- Purification by recrystallization is usually effective. Consider a solvent system that maximizes the solubility difference between the product and impurities.- Column chromatography can be used for high-purity requirements, though it is less ideal for large-scale production.[3] |
IV. Frequently Asked Questions (FAQs)
Q1: The reaction is highly exothermic upon addition of diacetyl. How can I control this at a larger scale?
A1: This is a critical scale-up challenge. The heat of reaction can lead to localized boiling of the solvent and an increase in side reactions.
-
Controlled Addition: Add the diacetyl subsurface and at a controlled rate to allow the reactor's cooling system to dissipate the generated heat.
-
Jacketed Reactor: Use a reactor with a cooling jacket and a circulating coolant to maintain a constant internal temperature.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, though this may increase reaction time and impact downstream processing.
Q2: What is the best solvent for this reaction at scale?
A2: Ethanol is a common choice due to its good solvency for the reactants and product, relatively low toxicity, and ease of removal. However, for larger scales, other solvents might be considered:
-
Methanol: Similar to ethanol but with a lower boiling point.
-
Isopropanol: Higher boiling point, which can be useful if a higher reaction temperature is desired.
-
Toluene: Can be used, and the product often precipitates upon cooling.[1] However, it is a less "green" solvent. The choice will depend on your specific process requirements, including safety, environmental considerations, and downstream processing.
Q3: My final product has a persistent color. How can I obtain a purer, off-white solid?
A3:
-
Recrystallization: This is the most effective method. Experiment with different solvent systems. Ethanol/water or isopropanol/water are good starting points. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (e.g., 1-2% w/w), heat to reflux for a short period (15-30 minutes), and then perform a hot filtration to remove the carbon. Be aware that carbon can adsorb some of your product, so use it judiciously.
-
Inert Atmosphere: As mentioned, preventing oxidation by working under nitrogen or argon can significantly reduce color formation.
Q4: What are the primary safety concerns with the starting material, 4-chloro-o-phenylenediamine?
A4: 4-chloro-o-phenylenediamine is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity: It is harmful if ingested, inhaled, or absorbed through the skin. It is also a suspected carcinogen.[4]
-
Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]
-
Disposal: Dispose of waste containing this chemical as hazardous waste according to local regulations.
Caption: Troubleshooting logic for addressing low yield.
V. References
-
Rasayan J. Chem. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Available at: [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available at: [Link]
-
Ajani, O. O., & Ilesanmi, T. M. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. ResearchGate. Available at: [Link]
-
Zaman, K., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. PubMed Central. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 6-chloro-2,3-diaminoquinoxaline. Available at: [Link]
-
LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. Available at: [Link]
-
Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. IJRAR. Available at: [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available at: [Link]
-
Ng, S. W. (2009). 2-Chloroquinoxaline. ResearchGate. Available at: [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]
-
Google Patents. (n.d.). Synthesis method of 2-chloro-6-chloroquinoxaline. Available at:
-
Google Patents. (n.d.). Prepn process of high purity 2, 6-dichloro quinoxaline. Available at:
-
Mondal, S., & Basu, B. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. Available at: [Link]
-
ResearchGate. (2025). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. Available at: [Link]
-
Aichhorn, S., et al. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. ResearchGate. Available at: [Link]
-
Wang, M., et al. (2018). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. PubMed. Available at: [Link]
-
Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. Available at: [Link]
-
Alfallous, K. A. (2016). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The reaction shows between o-phenylene diamine with aromatic aldehyde in chloroform and in presence of ammonium chloride. Available at: [Link]
-
Ohta, Y., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PubMed Central. Available at: [Link]
-
Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Available at: [Link]
-
El-Tabl, A. S., et al. (2025). (PDF) Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. ResearchGate. Available at: [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PubMed Central. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK. Available at: [Link]
-
Crystallization Solvents.pdf. (n.d.). Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Available at: [Link]
-
Design and Synthesis of New Quinoxaline Analogs to Regenerate Sensory Auditory Hair Cells. (2025). PubMed. Available at: [Link]
-
The condensation of 2 chloroquinoline-3-carbaldehydes (I a-c) with... (n.d.). ResearchGate. Available at: [Link]
-
Aichhorn, S., et al. (2015). Synthesis of Quinoxalines or quinolin-8-amines From N-propargyl Aniline Derivatives Employing Tin and Indium Chlorides. PubMed. Available at: [Link]
-
Google Patents. (n.d.). New preparation process of 6-chloro-2-hydroxyquinoxaline. Available at:
-
Google Patents. (n.d.). Method for synthetizing 2,6-dichloroquinoxaline by using diketene. Available at:
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 6-Chloro-2,3-dimethylquinoxaline
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2,3-dimethylquinoxaline. It is designed to move beyond a simple procedural outline, offering in-depth explanations for the methodological choices, robust troubleshooting advice for common experimental hurdles, and a curated set of frequently asked questions.
Workflow Overview: Synthesis and Work-up
The synthesis of this compound is typically achieved through the condensation reaction of 4-chloro-1,2-phenylenediamine and diacetyl (2,3-butanedione). The general workflow is depicted below.
Caption: General workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the synthesis of this compound?
A1: The synthesis is a classic condensation reaction. The two amino groups of 4-chloro-1,2-phenylenediamine act as nucleophiles, attacking the two carbonyl carbons of diacetyl. This is followed by a cyclization and dehydration (loss of two water molecules) to form the stable aromatic quinoxaline ring system.
Q2: Why is ethanol or acetic acid commonly used as a solvent?
A2: Both ethanol and acetic acid are effective solvents for the reactants. Acetic acid can also act as a catalyst by protonating the carbonyl oxygen of diacetyl, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the diamine.[1] Ethanol is a less acidic and generally greener solvent option.
Q3: Is it necessary to purify the 4-chloro-1,2-phenylenediamine before use?
A3: It is highly recommended. o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities that can be difficult to remove from the final product. Purification of the starting diamine, for instance by recrystallization, can significantly improve the purity and color of the final quinoxaline.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: Based on its structure, you can expect the following:
-
1H NMR: Signals for the two methyl groups and aromatic protons.
-
13C NMR: Resonances for the methyl carbons, the aromatic carbons (including those bonded to chlorine and nitrogen), and the carbons of the pyrazine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C10H9ClN2, 192.65 g/mol ), with a characteristic M+2 isotopic peak for the chlorine atom.[2][3]
-
IR Spectroscopy: Characteristic peaks for aromatic C-H and C=C stretching, as well as C-N stretching vibrations.
| Property | Value | Source |
| Molecular Formula | C10H9ClN2 | [2] |
| Molecular Weight | 192.65 g/mol | [2] |
| Melting Point | 91-92 °C | [4] |
Detailed Work-up and Purification Protocol
This protocol outlines a standard procedure for the isolation and purification of this compound following the condensation reaction.
Step 1: Cooling and Precipitation
-
Procedure: Once the reaction is deemed complete by techniques like Thin Layer Chromatography (TLC), remove the heat source and allow the reaction mixture to cool to room temperature. Further cooling in an ice bath can enhance the precipitation of the crude product.
-
Rationale: The solubility of this compound is significantly lower in the cold reaction solvent, leading to its crystallization or precipitation out of the solution.[5] Slow cooling generally promotes the formation of larger, purer crystals.[6]
Step 2: Isolation of the Crude Product
-
Procedure: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7] Wash the solid with a small amount of cold solvent (the same as used in the reaction) to remove soluble impurities.
-
Rationale: Vacuum filtration is an efficient method for separating a solid product from the liquid reaction mixture.[7] Washing with cold solvent minimizes the loss of the desired product while removing residual starting materials and by-products that are soluble in the cold solvent.[8]
Step 3: Purification by Recrystallization
-
Procedure:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, ethanol/water mixture) to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry thoroughly.
-
-
Rationale: Recrystallization is a powerful purification technique for solid compounds.[5] The principle is based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[9] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using TLC. If the reaction has stalled, consider extending the reaction time or adding a catalytic amount of acetic acid. |
| Loss of product during work-up. | Ensure the wash solvent during filtration is cold to minimize product dissolution. Avoid using an excessive amount of solvent for recrystallization. | |
| Impure starting materials. | Purify the 4-chloro-1,2-phenylenediamine and diacetyl before use. | |
| Product is Darkly Colored (Brown/Black) | Oxidation of the o-phenylenediamine starting material. | Use freshly purified 4-chloro-1,2-phenylenediamine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of polymeric side products. | This can sometimes occur with prolonged heating or in the presence of strong acids. Optimize the reaction time and temperature. | |
| Residual colored impurities. | During recrystallization, treat the hot solution with activated charcoal to adsorb colored impurities.[6] | |
| Product is an Oil or Fails to Crystallize | Presence of impurities that lower the melting point. | Attempt to purify the oil by column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).[10] |
| "Oiling out" during recrystallization. | This occurs if the boiling point of the solvent is higher than the melting point of the solute. Choose a lower-boiling solvent or a solvent mixture. | |
| Multiple Spots on TLC of the Final Product | Incomplete reaction. | Unreacted starting materials may be present. Optimize reaction conditions or improve purification. |
| Presence of side-products. | The primary side-product is often from the self-condensation of diacetyl. Purification by column chromatography is usually effective in separating these impurities.[11] |
References
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Accessed January 24, 2026.
- Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Queen's University Belfast. Accessed January 24, 2026.
- This compound 17911-93-2 wiki. Guidechem. Accessed January 24, 2026.
- Catalytic Functionalization of 2-Chloro-3,6-dimethylquinoxaline: Application Notes and Protocols. Benchchem. Accessed January 24, 2026.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1 - Journal of Chemical Technology and Metallurgy. Accessed January 24, 2026.
- US5126456A - 7-chloroquinaldine synthesis.
- CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Accessed January 24, 2026.
- Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in W
- Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. Accessed January 24, 2026.
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Accessed January 24, 2026.
- An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF.
- Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed January 24, 2026.
- Working with Hazardous Chemicals. Organic Syntheses. Accessed January 24, 2026.
- A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
- Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil. Accessed January 24, 2026.
- Recrystallization. Chemistry LibreTexts. Accessed January 24, 2026.
- Organic Reaction Workup Formulas for Specific Reagents. Accessed January 24, 2026.
- Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. MDPI. Accessed January 24, 2026.
- Quinoxaline synthesis. Organic Chemistry Portal. Accessed January 24, 2026.
- Problems from Previous Years' Exams. Accessed January 24, 2026.
- Identification and synthesis of impurities formed during sertindole prepar
- Recrystallization (chemistry) | Research Starters. EBSCO. Accessed January 24, 2026.
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Monitoring Quinoxaline Synthesis Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of monitoring these crucial reactions. Quinoxaline scaffolds are foundational in medicinal chemistry, appearing in antibiotics, anticancer agents, and anti-inflammatory drugs[1][2]. The success of synthesizing these compounds hinges on careful reaction monitoring to maximize yield, minimize impurities, and ensure timely completion.
This resource provides field-tested insights in a direct question-and-answer format, focusing on the "why" behind experimental choices to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines?
The most prevalent and classical method is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound[2][3]. This method is widely adopted due to its operational simplicity and the commercial availability of the requisite starting materials[3].
Q2: Why is real-time monitoring of my quinoxaline synthesis so critical?
Monitoring is essential for several reasons:
-
Determining Reaction Completion: It allows you to identify the precise moment the starting materials are consumed, preventing unnecessarily long reaction times which can lead to side product formation or degradation[3].
-
Optimizing Yield: By tracking the formation of the product relative to starting materials and byproducts, you can make informed decisions to adjust reaction conditions (e.g., temperature, catalyst loading) to improve the final yield.
-
Identifying Issues Early: Unexpected spots on a TLC plate or peaks in an HPLC chromatogram can signal issues like side reactions or starting material degradation, allowing for early intervention.
Q3: What are the primary analytical techniques for monitoring these reactions?
The most common techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC is a rapid, cost-effective, and sensitive method ideal for quick qualitative checks on reaction progress[4].
-
HPLC and GC-MS provide quantitative data, allowing for accurate determination of reactant consumption, product formation, and the detection and identification of byproducts[5].
Q4: What are the most common side products I should be aware of during quinoxaline synthesis?
The formation of side products can complicate purification and reduce yields. Key culprits include:
-
Benzimidazoles: Can form via rearrangement of the quinoxaline skeleton, a process often facilitated by high temperatures or strong acidic conditions[6].
-
Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, leading to colored impurities[6].
-
Incomplete Condensation Products: If the reaction stalls, you may isolate mono-imine intermediates[6].
-
Quinoxaline Dimers: Self-condensation can occur, particularly in the presence of strong acids[6].
Troubleshooting Guide: From Plate to Peak
This section addresses specific issues you may encounter during your experiments, organized by analytical technique.
Part 1: Thin-Layer Chromatography (TLC) Analysis
TLC is your first line of defense in reaction monitoring. A properly run TLC plate provides a wealth of information about the state of your reaction.
Q: My reaction appears complete by TLC (starting material spot is gone), but my isolated yield is low. What happened?
This is a common and frustrating scenario. The disappearance of the starting material spot confirms its consumption, but doesn't guarantee conversion to the desired product. Here are the likely causes:
-
Formation of TLC-Invisible Products: Your product or byproducts may not be UV-active and do not stain with your chosen visualization agent.
-
Validation Protocol: Try alternative visualization techniques. Use a universal stain like potassium permanganate or an iodine chamber in addition to UV light[4]. These can reveal non-UV active compounds.
-
-
Formation of Baseline Material: The product may be highly polar and stuck to the baseline of the silica plate, making it appear as if no new product has formed.
-
Validation Protocol: Run the TLC in a more polar solvent system (e.g., increase the percentage of methanol in a DCM/methanol mixture) to see if the baseline material resolves into a distinct spot.
-
-
Conversion to an Intermediate: The starting material may have converted to an intermediate that has a similar Rf to the final product, making them difficult to distinguish.
-
Validation Protocol: Take a sample from the reaction and analyze it using a more powerful technique like LC-MS. This will provide the mass of the components in the spot, allowing you to distinguish between an intermediate and the final product.
-
Q: The spots on my TLC plate are streaking or "tailing." How can I get clean spots?
Spot integrity is crucial for accurate interpretation. Streaking obscures the separation between compounds.
| Potential Cause | Causality Explained | Recommended Solution |
| Sample is too concentrated | Overloading the silica stationary phase saturates the interaction sites, causing the compound to spread as it moves up the plate. | Dilute the sample aliquot before spotting it on the TLC plate[7]. |
| Compound is highly polar/acidic/basic | Strong interactions (e.g., hydrogen bonding) with the acidic silica gel can cause tailing. | Add a small amount of a modifier to the mobile phase to compete for these interaction sites. For acidic compounds, add acetic acid. For basic compounds like quinoxalines, add triethylamine (0.5-1%)[7]. |
| Inappropriate solvent system | A solvent system that does not effectively solubilize the compound can lead to poor migration and streaking. | Experiment with different solvent systems to find one that provides a clear spot with an Rf value between 0.3 and 0.6. |
Part 2: HPLC and GC-MS Analysis
For quantitative insights and unambiguous identification, chromatography coupled with mass spectrometry is the gold standard.
Q: My chromatogram shows multiple unexpected peaks. How can I determine what they are?
Unexpected peaks indicate either the formation of byproducts or the presence of impurities in your starting materials.
-
Analyze the Mass Spectra: The primary diagnostic tool is the mass spectrum associated with each peak. Determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Is it an Isomer? If a peak has the same m/z as your product but a different retention time, it is an isomer. This can occur when using substituted benzofuroxans, which may lead to mixtures of 6- and 7-substituted isomers[6].
-
Is it a Known Side Product? Compare the observed m/z to the calculated masses of common side products (see table below).
-
Is it from the Starting Materials? Inject samples of your starting materials individually to see if any of the unexpected peaks correspond to impurities.
-
| Common Side Product | Plausible Mechanism | Expected Mass Change from Product |
| Benzimidazole | Acid-catalyzed rearrangement[6]. | Same molecular formula, isomeric with product. |
| Dihydroquinoxaline | Incomplete oxidation of the intermediate. | +2 amu |
| Oxidized Diamine | Oxidation of the o-phenylenediamine starting material[6]. | Varies, but often leads to colored impurities. |
Q: My reaction seems to have stalled; the reactant-to-product peak ratio is no longer changing. What should I do?
A stalled reaction indicates that the conditions are no longer favorable for the forward reaction.
-
Causality: This can be due to catalyst deactivation, reaching an equilibrium state, or degradation of reactants over time. Traditional synthesis methods can require long reaction times and high heat, which can contribute to these issues[3].
-
Troubleshooting Workflow:
-
Increase Temperature: Gently increase the reaction temperature by 10-20 °C and monitor for any change. Be cautious, as excessive heat can promote side reactions[6].
-
Add More Catalyst: If using a catalyst, it may have degraded. Add a fresh portion of the catalyst. Many modern protocols use catalysts like copper, nickel, or iodine to improve reaction rates and yields[1][8].
-
Consider Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for quinoxaline synthesis[3].
-
Experimental Protocols
Protocol 1: Step-by-Step Guide for TLC Monitoring
This protocol ensures a self-validating system for monitoring your reaction.
-
Prepare the TLC Chamber: Pour a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line ~1 cm from the bottom of a silica gel plate. Make three small marks on this line for your samples: "SM" (Starting Material), "RM" (Reaction Mixture), and "Co" (Co-spot)[4].
-
Spot the Plate:
-
SM: Dissolve a small amount of your limiting starting material in a suitable solvent. Using a capillary tube, apply a small spot to the "SM" mark[4].
-
RM: Withdraw a small aliquot from your reaction mixture and spot it on the "RM" mark[4].
-
Co: First, spot the starting material on the "Co" mark. After it dries, spot the reaction mixture directly on top of it[4]. The co-spot helps to unambiguously differentiate the starting material from other spots in the reaction mixture.
-
-
Develop the Plate: Place the spotted plate into the equilibrated chamber and cover it. Allow the solvent to travel up the plate until the solvent front is ~1 cm from the top[4].
-
Visualize and Interpret:
-
Remove the plate and immediately mark the solvent front with a pencil[4].
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil[4].
-
Interpretation: The reaction is progressing if the intensity of the starting material spot in the "RM" lane decreases over time and a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the "RM" lane[4].
-
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
This decision tree guides you through a logical process to diagnose and solve low-yield issues in quinoxaline synthesis.
Caption: A logical workflow for diagnosing the cause of low yields.
General Reaction Mechanism
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the cornerstone of quinoxaline synthesis. The mechanism involves nucleophilic attack followed by cyclization and dehydration.
Caption: The core mechanism of quinoxaline synthesis.
References
- BenchChem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis.
- BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
- BenchChem. (n.d.). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
-
Asif, M. (2015). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]
- BenchChem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
-
Ghosh, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
- Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Zarei, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). [Link]
-
Al-Mokhanam, A. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]
-
Wang, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinoxaline synthesis [organic-chemistry.org]
handling and safety precautions for 6-Chloro-2,3-dimethylquinoxaline
Welcome to the technical support guide for 6-Chloro-2,3-dimethylquinoxaline. This resource is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile heterocyclic compound. As a key intermediate, its proper handling and use are paramount for successful and safe experimentation. This guide provides in-depth, field-proven insights into its application, troubleshooting common experimental hurdles, and ensuring laboratory safety.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a solid, heterocyclic aromatic compound. Its core structure is a quinoxaline ring, which is a fusion of benzene and pyrazine rings, substituted with two methyl groups and a chlorine atom. The chlorine atom, attached to the benzene portion of the core, is the primary site for nucleophilic substitution reactions, making this compound a valuable building block in organic synthesis.[1]
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 17911-93-2 | [2] |
| Molecular Formula | C₁₀H₉ClN₂ | [2] |
| Molecular Weight | 192.65 g/mol | [2] |
| Appearance | Typically a solid, may range from white to pale yellow or brown.[1][3] | |
| Solubility | Generally soluble in organic solvents like dichloromethane and methanol; limited solubility in water.[1] | |
| Vapor Pressure | 0.00308 mmHg at 25°C | [2] |
Q2: What are the primary applications of this compound in research and development?
A2: Due to its reactive chlorine atom and the biologically active quinoxaline scaffold, this compound is a valuable intermediate in several fields:
-
Pharmaceutical Chemistry: It serves as a starting material for synthesizing novel compounds with potential therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The quinoxaline nucleus is a known pharmacophore found in various biologically active molecules.[6][7]
-
Materials Science: It can be used in the synthesis of organic semiconductors and luminescent materials, leveraging the photophysical properties of the quinoxaline ring system.[1][4]
-
Agrochemicals: It acts as a building block for developing new pesticides and herbicides.[4]
Q3: How should I properly store this compound?
A3: Proper storage is crucial to maintain the compound's integrity. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[8][9][10] Protect the container from physical damage and check regularly for leaks.[8] Storing it away from incompatible materials, such as strong oxidizing agents, is also recommended.
Section 2: Safety, Handling, and Disposal
Expertise & Experience Note: While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, its hazards can be reliably inferred from closely related quinoxaline analogs. A prudent approach dictates handling it with the precautions required for toxic and irritating substances.
Q4: What are the primary hazards and required Personal Protective Equipment (PPE)?
A4: Based on data from analogous compounds like 2,3-dimethylquinoxaline and various chloro-quinoxalines, this compound should be treated as hazardous.[11][12]
-
Potential Hazards:
-
Required PPE:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear a lab coat and nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Respiratory Protection: Use only under a chemical fume hood to avoid inhalation of dust.[9]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
-
Q5: What are the first-aid procedures for accidental exposure?
A5: In case of any exposure, seek immediate medical attention. The following are initial first-aid measures:
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.[11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
Q6: How should I handle a spill of this compound?
A6:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation and wear full PPE.
-
Carefully sweep or vacuum up the spilled solid material. Use dry clean-up procedures.[8]
-
Place the collected material into a clean, dry, sealable, and appropriately labeled container for hazardous waste disposal.[8]
-
Decontaminate the spill area thoroughly.
Q7: How do I dispose of this compound waste?
A7: This compound must be disposed of as hazardous waste. Do not empty it into drains.[11] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[11] Entrust disposal to a licensed waste disposal company.
Section 3: Experimental Troubleshooting Guide
This section addresses specific issues that may arise during synthetic manipulations of this compound.
Q8: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or failing. What are the common causes and solutions?
A8: This is a frequent challenge. The reactivity of the C-Cl bond is influenced by several factors. Here is a systematic troubleshooting approach:
-
Causality - Nucleophile Strength: The rate of an SNAr reaction is highly dependent on the strength and concentration of the nucleophile. Weak nucleophiles (e.g., water, alcohols) will react much slower than strong ones (e.g., thiolates, amines, alkoxides).
-
Solution: Consider using a stronger nucleophile or increasing its concentration. If using a neutral nucleophile like an amine, adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) can deprotonate it in situ or scavenge the HCl byproduct, driving the reaction forward.
-
-
Causality - Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the intermediate and accelerating the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
-
Causality - Temperature: SNAr reactions often have a significant activation energy barrier.
-
Solution: Increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate. Monitor the reaction for potential decomposition at higher temperatures. Microwave-assisted synthesis can sometimes accelerate these reactions significantly.[1]
-
-
Causality - Reagent Purity: Water is a common impurity in solvents and reagents that can quench strong bases or compete as a weak nucleophile.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry reagents.
-
Mandatory Visualization: Troubleshooting Workflow for Failed SNAr Reactions
Caption: A logical workflow for troubleshooting failed SNAr reactions.
Q9: I am observing unexpected side products. What could be the cause?
A9:
-
Causality - Ring Reactivity: The quinoxaline ring itself can be susceptible to certain reactions. Under strongly acidic or basic conditions, or with highly reactive reagents, you might see reactions at the methyl groups or on the aromatic ring.
-
Solution: Carefully control the reaction pH and stoichiometry. Use the mildest conditions possible to achieve the desired transformation. Analyze byproducts by LC-MS or NMR to understand their structure and deduce the side reaction pathway.
-
-
Causality - Dimerization/Polymerization: If your nucleophile is bifunctional, or if the product can react with the starting material, polymerization or dimerization can occur.
-
Solution: Use high-dilution conditions to favor intramolecular versus intermolecular reactions. Alternatively, protect one of the functional groups on a bifunctional nucleophile.
-
Section 4: Experimental Protocol Example
This protocol is a self-validating, generalized procedure for a common reaction.
Experimental Protocols: Buchwald-Hartwig Amination of this compound
Objective: To demonstrate a standard palladium-catalyzed cross-coupling reaction, a common alternative to SNAr for forming C-N bonds.
Materials:
-
This compound (1.0 equiv)
-
Aniline (or other amine, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: Add this compound, Xantphos, and Sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium catalyst is oxygen-sensitive.
-
Add Reagents: Under a positive pressure of inert gas, add Pd₂(dba)₃, anhydrous toluene, and the amine via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A new spot corresponding to the higher polarity product should appear, while the starting material spot diminishes. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-2,3-dimethylquinoxalin-6-amine product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
References
-
Saeed, A., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Molecules. [Link]
-
Thermo Fisher Scientific. (2016). Safety Data Sheet: 2,3-Dimethylquinoxaline. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16925, 2,3-Dimethylquinoxaline. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79534, 6-Chloroquinoxaline. [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]
Sources
- 1. Buy 3-Chloro-6-methoxy-2-methylquinoxaline (EVT-8945602) [evitachem.com]
- 2. guidechem.com [guidechem.com]
- 3. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. 6-Chloroquinoxaline | C8H5ClN2 | CID 79534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted 2,3-Dimethylquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic placement of substituents on the quinoxaline ring system allows for the fine-tuning of their pharmacological profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-substituted 2,3-dimethylquinoxaline derivatives, offering a comparative overview of their biological performance based on experimental data.
The Quinoxaline Core: A Versatile Scaffold
Quinoxalines, bicyclic heteroaromatic compounds containing a benzene ring fused to a pyrazine ring, have a rich history in the development of therapeutic agents. Their planar structure and ability to participate in π-π stacking and hydrogen bonding interactions make them ideal candidates for binding to various biological targets. The 2,3-dimethyl substitution pattern provides a foundational structure, and modifications at the 6-position have been shown to significantly modulate the biological activity of these derivatives.
Synthetic Strategies: Accessing 6-Substituted 2,3-Dimethylquinoxalines
The primary and most efficient method for synthesizing 2,3-dimethylquinoxaline derivatives involves the condensation of an appropriately substituted o-phenylenediamine with diacetyl (2,3-butanedione).[5] The substituent at the 6-position of the final quinoxaline is determined by the substituent on the starting o-phenylenediamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Photophysical Properties of Quinoxaline Derivatives: A Comparative Analysis
Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, serves as a cornerstone in the development of advanced functional materials and pharmaceuticals.[1][2] Its inherent electron-deficient nature makes it an excellent building block for creating molecules with tailored photophysical properties, finding applications in organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.[3][4] The true versatility of the quinoxaline core is unlocked through strategic chemical modification, which can dramatically alter how the molecule interacts with light.
This guide provides an in-depth comparison of the photophysical properties of three distinct classes of quinoxaline derivatives. Moving beyond a simple data sheet, we will explore the causal relationships between chemical structure and photophysical behavior. We will dissect why these molecules absorb and emit light at different energies, and why their fluorescence efficiency varies. This analysis is grounded in field-proven experimental data and methodologies, providing researchers with both the foundational knowledge and the practical protocols necessary to advance their own work.
Fundamentals of Molecular Photophysics
Before comparing derivatives, it is crucial to understand the key parameters that define a molecule's interaction with light:
-
Absorption (λ_abs): The specific wavelengths of light a molecule absorbs to transition from its ground electronic state (S₀) to an excited state (S₁). This is dictated by the energy gap between these states.
-
Emission (λ_em): The wavelength of light released when the molecule relaxes from its excited state (S₁) back to the ground state (S₀). The emission wavelength is typically longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift.
-
Fluorescence Quantum Yield (Φ_f): A measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A high quantum yield (approaching 1.0 or 100%) indicates that fluorescence is the dominant decay pathway from the excited state.
-
Fluorescence Lifetime (τ_f): The average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's environment and non-radiative decay pathways.
-
Solvatochromism: The change in the color of a substance (and thus its absorption or emission spectra) when dissolved in different solvents. This effect is particularly pronounced in molecules where the dipole moment changes significantly upon excitation, such as those with intramolecular charge transfer (ICT) character.[5][6]
Comparative Analysis of Quinoxaline Derivatives
To illustrate the profound impact of structural modification, we will compare three classes of derivatives: a baseline phenyl-substituted quinoxaline, a donor-acceptor system designed for intramolecular charge transfer, and a π-conjugated system.
Case Studies: Chemical Structures
-
Derivative A: 2,3-Diphenylquinoxaline (DPQ) - A foundational derivative where phenyl groups extend the aromatic system.
-
Derivative B: 2-(4-(Dimethylamino)phenyl)-3-phenylquinoxaline (DMAPQ) - A classic donor-acceptor (D-A) "push-pull" system, where the electron-donating dimethylamino group is conjugated to the electron-accepting quinoxaline core.
-
Derivative C: 2,3-Bis(4-methoxystyryl)quinoxaline (BMSQ) - A π-extended system where vinyl bridges increase the overall conjugation length of the molecule.
Data Summary
The following table summarizes the typical photophysical properties of these three derivatives, measured in a non-polar solvent like Toluene and a polar solvent like Acetonitrile to demonstrate solvatochromism.
| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_f | τ_f (ns) | Key Feature |
| A: DPQ | Toluene | ~356 | ~392 | ~36 | Moderate | ~16.7[7] | Baseline UV absorption and blue fluorescence. |
| Acetonitrile | ~358 | ~395 | ~37 | Moderate | ~16.5 | Minimal solvatochromism. | |
| B: DMAPQ | Toluene | ~395 | ~460 | ~65 | High | ~4.1 | ICT band, strong positive solvatochromism.[8] |
| Acetonitrile | ~410 | ~550 | ~140 | Low-Moderate | ~2.5 | Significant red-shift and decreased Φ_f in polar solvent. | |
| C: BMSQ | Toluene | ~420 | ~485 | ~65 | High | ~3.5 | Bathochromically shifted absorption and emission. |
| Acetonitrile | ~425 | ~495 | ~70 | High | ~3.3 | Extended π-conjugation.[9] |
Note: Values for DMAPQ and BMSQ are representative based on trends reported in the literature for similar structures. Absolute values can vary with the specific substitution pattern and experimental conditions.
Discussion and Mechanistic Insights
Derivative A (DPQ): As our baseline, DPQ exhibits absorption in the UV-A region and emits in the violet-blue part of the spectrum.[7][10] The electronic transitions are primarily π-π* in nature, localized within the extended aromatic system. The key observation is its relative insensitivity to solvent polarity. The absorption and emission maxima shift only slightly between toluene and acetonitrile, indicating that the dipole moment of the molecule does not change dramatically upon photoexcitation.
Derivative B (DMAPQ): The introduction of a strong electron-donating group (dimethylamino) creates a pronounced donor-acceptor character. This results in a new, lower-energy absorption band corresponding to an intramolecular charge transfer (ICT) transition.[4] Upon excitation, electron density moves from the donor (dimethylamino-phenyl) to the acceptor (quinoxaline). This excited state has a much larger dipole moment than the ground state.
This change in dipole moment is the origin of the dramatic positive solvatochromism .[5] In polar solvents like acetonitrile, the solvent molecules reorient to stabilize the highly polar excited state, lowering its energy. This leads to a significant red-shift in the fluorescence spectrum compared to non-polar solvents.[8] Concurrently, in polar solvents, non-radiative decay pathways can become more favorable, often leading to a decrease in the fluorescence quantum yield and a shorter lifetime.
Derivative C (BMSQ): In this case, the styryl linkages extend the π-conjugated system across the entire molecule. According to the particle-in-a-box model, increasing the length of the conjugated path decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This fundamental principle explains the significant bathochromic (red) shift in both the absorption and emission spectra compared to DPQ.[3] These molecules are often highly fluorescent with large molar extinction coefficients, making them suitable as bright emitters. Their solvatochromism is typically less pronounced than in dedicated D-A systems like DMAPQ.
Experimental Protocols
Reproducible and accurate data is the bedrock of scientific integrity. The following section details the standard, self-validating protocols for measuring the key photophysical parameters discussed.
A. UV-Visible Absorption Spectroscopy
This experiment measures the wavelengths at which a molecule absorbs light.
Methodology:
-
Sample Preparation: Prepare a stock solution of the quinoxaline derivative in a spectroscopic grade solvent (e.g., THF, Toluene) at a concentration of ~1 mM. From this, prepare a dilute solution (~1-10 µM) in a 10 mm path length quartz cuvette. The final absorbance at λ_max should be between 0.05 and 0.1 to ensure linearity (Beer-Lambert Law).
-
Blank Measurement: Fill an identical cuvette with the pure solvent to be used as a reference (blank).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize. Set the desired wavelength range (e.g., 250-700 nm) and a scan speed of ~200 nm/min.
-
Data Acquisition: Place the blank cuvette in the reference holder and the sample cuvette in the sample holder. Run the scan to acquire the absorption spectrum.
-
Data Analysis: The resulting spectrum plots absorbance vs. wavelength. The peak of the lowest energy band is recorded as λ_abs.
C. Fluorescence Lifetime (τ_f) Measurement
This protocol uses Time-Correlated Single Photon Counting (TCSPC) to measure how long molecules stay in their excited state.
Methodology:
-
Instrument Setup: The system consists of a high-repetition-rate pulsed light source (e.g., picosecond laser or LED), a sample holder, emission filters, a high-speed single-photon detector, and timing electronics (Time-to-Digital Converter, TDC). [11][12]2. Excitation: The pulsed source excites the sample. The electronics receive a "start" signal (sync) with every light pulse.
-
Photon Detection: The sample fluoresces, emitting single photons. The detector sends a "stop" signal to the electronics upon detecting a photon. The count rate should be kept low (<5% of the laser repetition rate) to ensure only one photon is detected per excitation cycle. [13]4. Time Measurement: The TDC precisely measures the time delay between the "start" (laser pulse) and "stop" (photon arrival) signals. [14]5. Histogramming: This process is repeated for millions of cycles. The electronics build a histogram of photon arrivals versus time. This histogram directly represents the fluorescence decay curve. [15]6. Data Analysis: The decay curve is fitted to an exponential function (or sum of exponentials) to extract the fluorescence lifetime (τ_f). The instrument response function (IRF) is measured using a scattering solution and is used in the fitting process for deconvolution.
Conclusion
The photophysical properties of quinoxaline derivatives are not monolithic; they are highly tunable through rational chemical design. By understanding the electronic consequences of different substitution patterns, researchers can create molecules with specific, predictable characteristics.
-
Simple aryl substitution, as in DPQ , provides a baseline with limited environmental sensitivity.
-
The introduction of a donor-acceptor architecture, as in DMAPQ , induces strong intramolecular charge transfer, resulting in significant solvatochromism that can be exploited for sensing applications.
-
Extending the π-conjugated system , as in BMSQ , is a reliable strategy for shifting both absorption and emission to lower energies, a critical requirement for applications in near-infrared imaging and long-wavelength OLEDs.
The protocols detailed herein provide a validated framework for characterizing these properties, ensuring that experimental data is both accurate and comparable across different studies. This synergy of predictive chemical design and rigorous experimental validation is essential for accelerating the discovery and application of next-generation quinoxaline-based materials.
References
-
Edinburgh Instruments. (n.d.). Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance. Retrieved from [Link]
-
Li, Y., et al. (2007). 2,3-Bis(4-ethoxyphenyl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1300-o1301. [Link]
-
PicoQuant. (n.d.). Technical Note: Time-Correlated Single Photon Counting. Retrieved from [Link]
-
Kharbouch, N., et al. (2023). Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. IEEE Xplore. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Quinoxaline derivatives as attractive electron-transporting materials. [Link]
-
Nosova, E. V., et al. (2020). Synthesis and photophysical studies of novel 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline derivatives. ResearchGate. [Link]
-
Morressier. (2017). Synthesis and photophysical studies of solvatochromic compounds containing fluorene-quinoxaline donor-acceptor chromophores. [Link]
-
Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17–28. [Link]
-
Trends in Sciences. (2022). Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application. [Link]
-
ResearchGate. (n.d.). Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. Retrieved from [Link]
-
Bera, S., et al. (2021). Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. New Journal of Chemistry, 45(3), 1561-1571. [Link]
-
Al-Asbahi, B. A., et al. (2022). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Molecules, 27(21), 7247. [Link]
-
Kharbouch, N., et al. (2023). Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. [Link]
-
HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]
-
Masaryk University. (n.d.). Technical Note - Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]
-
PicoQuant. (n.d.). The Principle of Time-Correlated Single Photon Counting. Retrieved from [Link]
-
MDPI. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. [Link]
-
Padma, R., et al. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org. [Link]
-
MDPI. (2023). Structure–Property Relationships in Novel Series of Photoswitchable Local Anesthetic Ethercaine Derivatives: Emphasis on Biological and Photophysical Properties. [Link]
-
The Royal Society of Chemistry. (n.d.). Integrating sphere setup for the traceable measurement of absolute photoluminescence quantum yields in the NIR. Retrieved from [Link]
-
Lee, S., et al. (2018). Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System. Molecules, 23(10), 2636. [Link]
-
Lund University. (2012). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. [Link]
-
Matsui, M., et al. (2001). Solvatochromism of novel donor–π–acceptor type pyridinium dyes in halogenated and non-halogenated solvents. New Journal of Chemistry, 25(3), 427-432. [Link]
-
PicoQuant. (2017). Measuring the Quantum Yield with the Integrating Sphere Assembly for the FluoTime 300. [Link]
-
ID Quantique. (n.d.). What is Time Correlated Single Photon Counting? Retrieved from [Link]
-
Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan Journal of Chemistry, 15(1), 162-170. [Link]
-
ACS Publications. (2023). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. [Link]
-
Mishra, A., et al. (2006). Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. ResearchGate. [Link]
-
Nosova, E. V., et al. (2022). Effect of solvent nature on the photophysical properties of 5-[4-(diphenylamino)phenyl]- and 5-(9H-carbazol-9-yl)phenyl-substituted 2-thienylquinazolin-4(3H)-ones. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 4. Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and photophysical studies of solvatochromic compounds containing fluorene-quinoxaline donor-acceptor chromophores [morressier.com]
- 6. Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,3-Bis(4-ethoxyphenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. horiba.com [horiba.com]
- 12. photon-force.com [photon-force.com]
- 13. picoquant.com [picoquant.com]
- 14. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 15. lup.lub.lu.se [lup.lub.lu.se]
A Comparative Guide to the Mechanistic Validation of 6-Chloro-2,3-dimethylquinoxaline as a Putative Ionotropic Glutamate Receptor Antagonist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 6-Chloro-2,3-dimethylquinoxaline. Based on established structure-activity relationships within the quinoxaline chemical class, it is proposed that this compound functions as a competitive antagonist of ionotropic glutamate receptors, specifically AMPA and NMDA receptors. This document outlines the experimental methodologies and comparative data necessary to rigorously test this hypothesis.
Introduction: The Quinoxaline Scaffold and its Neuromodulatory Potential
The quinoxaline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Notably, quinoxaline-2,3-diones are a well-established class of competitive antagonists for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1][2] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their overactivation is implicated in a variety of neurological disorders, making their antagonism a key therapeutic strategy.[3]
Given the structural similarity of this compound to known quinoxaline-based antagonists, it is hypothesized that its primary mechanism of action involves the modulation of AMPA and/or NMDA receptors. This guide will provide the experimental blueprint to validate this hypothesis, comparing its potential performance against established antagonists.
Hypothesized Signaling Pathway of this compound
The proposed mechanism centers on the competitive antagonism of glutamate binding to AMPA and NMDA receptors. By occupying the glutamate binding site, this compound would prevent channel opening, thereby inhibiting the influx of cations (Na+ and Ca2+) and subsequent neuronal depolarization.
Caption: Proposed mechanism of this compound as a competitive antagonist at AMPA and NMDA receptors.
Experimental Validation Workflow
A multi-tiered approach is essential to comprehensively validate the mechanism of action of this compound. This involves in vitro biochemical assays to determine binding affinity, followed by cell-based functional assays to assess antagonist activity.
Caption: A tiered experimental workflow for validating the mechanism of action.
Tier 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for AMPA and NMDA receptors.
Principle: These are competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
For AMPA receptor binding , use [³H]AMPA as the radioligand.
-
For NMDA receptor glycine site binding , use [³H]glycine in the presence of glutamate to assess binding to the strychnine-insensitive site.[4]
-
In a 96-well plate, combine:
-
50 µL of membrane suspension (typically 50-100 µg of protein).
-
50 µL of various concentrations of this compound or a known competitor (e.g., CNQX, L-701,324).
-
50 µL of the respective radioligand at a concentration close to its Kd.
-
-
Incubate at 4°C for 1-2 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competitor.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data for Established Antagonists
| Compound | Receptor Target | Ki (nM) | Reference(s) |
| CNQX | AMPA Receptor | 300 | [5] |
| Kainate Receptor | 1500 | [5] | |
| NMDA (Glycine Site) | 25000 | [5] | |
| DNQX | AMPA/Kainate Receptors | Micromolar Affinity | [6] |
| NBQX | AMPA Receptor | 150 | [7] |
| Kainate Receptor | 4800 | [7] | |
| L-701,324 | NMDA (Glycine Site) | 2 | [4] |
Tier 2: Electrophysiology (Whole-Cell Patch Clamp)
Objective: To functionally characterize the antagonist activity of this compound on native or recombinant AMPA and NMDA receptors.
Principle: Whole-cell patch-clamp recordings from neurons or cells expressing the target receptors allow for the direct measurement of ion channel currents in response to agonist application. The ability of the test compound to inhibit these currents provides a functional measure of its antagonist activity.
Detailed Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing specific AMPA or NMDA receptor subunits.
-
Plate cells on glass coverslips for recording.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., a HEPES-buffered saline).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution.
-
Establish a whole-cell recording configuration on a target cell.
-
-
Data Acquisition:
-
Voltage-clamp the cell at a holding potential of -60 mV to -70 mV.
-
Apply a brief pulse of an agonist (e.g., glutamate or AMPA for AMPA receptors; NMDA and glycine for NMDA receptors) using a fast-perfusion system.
-
Record the resulting inward current.
-
After obtaining a stable baseline response, co-apply the agonist with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
To distinguish between competitive and non-competitive antagonism, perform a Schild analysis by measuring the shift in the agonist dose-response curve in the presence of different antagonist concentrations.
-
Tier 3: Calcium Imaging Assays
Objective: To assess the functional antagonism of this compound in a population of cells by measuring changes in intracellular calcium.
Principle: Activation of NMDA receptors and calcium-permeable AMPA receptors leads to an influx of Ca2+. This change in intracellular calcium concentration ([Ca2+]i) can be monitored using fluorescent calcium indicators. Antagonists will block or reduce the agonist-induced increase in [Ca2+]i.
Detailed Protocol: Calcium Imaging
-
Cell Loading:
-
Culture primary neurons or receptor-expressing cell lines on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera and a light source for excitation at the appropriate wavelengths.
-
Continuously perfuse the cells with an external solution.
-
-
Data Acquisition:
-
Record baseline fluorescence.
-
Apply a pulse of the appropriate agonist(s) and record the change in fluorescence intensity.
-
After washout and return to baseline, pre-incubate the cells with this compound for a few minutes before co-applying the agonist and the antagonist.
-
Record the change in fluorescence in the presence of the antagonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at two wavelengths (for ratiometric dyes like Fura-2) relative to the baseline (F0).
-
Compare the peak response to the agonist in the absence and presence of the antagonist to determine the percentage of inhibition.
-
Generate concentration-response curves to determine the IC50 of the antagonist.
-
Comparative Analysis with Alternative Compounds
A thorough validation of this compound requires a direct comparison with well-characterized antagonists.
| Compound | Class | Mechanism of Action | Key Features |
| CNQX | Quinoxalinedione | Competitive AMPA/Kainate Antagonist | Also a weak antagonist at the NMDA glycine site.[5] |
| NBQX | Quinoxalinedione | Competitive AMPA/Kainate Antagonist | More selective for AMPA over Kainate receptors compared to CNQX.[7] |
| Perampanel | Diarylpyridine | Non-competitive AMPA Antagonist | Binds to an allosteric site on the AMPA receptor.[8] |
| L-701,324 | Quinolinone | Selective NMDA Glycine Site Antagonist | Highly potent and selective for the glycine co-agonist site on the NMDA receptor.[4] |
Conclusion
The structural similarity of this compound to a known class of ionotropic glutamate receptor antagonists provides a strong rationale for investigating its activity at AMPA and NMDA receptors. The experimental workflow detailed in this guide, from initial binding assays to functional characterization with electrophysiology and calcium imaging, offers a robust and self-validating system to elucidate its mechanism of action. By comparing the experimental data obtained for this compound with the established profiles of reference compounds such as CNQX, NBQX, Perampanel, and L-701,324, researchers can definitively determine its potency, selectivity, and mode of antagonism. This comprehensive approach is crucial for advancing our understanding of this compound's therapeutic potential.
References
-
Hanada, T., Hashizume, Y., & Tokuhara, N. (2011). Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy. Epilepsia, 52(7), 1331–1340. [Link]
-
Alfadil, A., Alsamhan, H., Ali, A., Alkreathy, H., Alrabia, M. W., Fatani, A., ... & Al-Malky, H. S. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PloS one, 19(8), e0300079. [Link]
-
Honoré, T., Davies, S. N., Drejer, J., Fletcher, E. J., Jacobsen, P., Lodge, D., & Nielsen, F. E. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701–703. [Link]
-
Catarzi, D., Colotta, V., & Varano, F. (2007). Competitive AMPA receptor antagonists. Medicinal research reviews, 27(2), 239–278. [Link]
-
Kessler, M., Baudry, M., & Lynch, G. (1989). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. Brain research, 489(2), 377–382. [Link]
-
Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor--five years on. Trends in pharmacological sciences, 14(1), 20–25. [Link]
-
Nikam, P. S., & Cordon, J. J. (1999). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. Journal of medicinal chemistry, 42(12), 2240–2245. [Link]
-
Lee, K. S., Kim, M. O., & Kim, H. J. (2014). Synthesis, biological evaluation, and in silico studies of new acetylcholinesterase inhibitors based on quinoxaline scaffold. Bioorganic & medicinal chemistry letters, 24(21), 4972–4977. [Link]
-
Azam, F. (2013). In Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives. Bioinformation, 9(16), 823–828. [Link]
-
Madsen, U., Bräuner-Osborne, H., Greenwood, J. R., Johansen, T. N., Krogsgaard-Larsen, P., Liljefors, T., ... & Frølund, B. (2010). Medicinal chemistry of competitive kainate receptor antagonists. Current topics in medicinal chemistry, 10(9), 884–903. [Link]
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]
Sources
- 1. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomolther.org [biomolther.org]
- 8. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Quinoxaline Synthesis
Quinoxaline and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] This class of nitrogen-containing heterocycles is integral to a range of pharmaceuticals, including antibiotics like echinomycin and levomycin, as well as various agents with antitumor, anticonvulsant, anti-inflammatory, and anti-HIV properties.[1] Beyond their therapeutic applications, quinoxalines serve as crucial components in the development of electroluminescent materials, fluorescent dyes, and organic semiconductors.[1]
The classical and most direct route to the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][3] However, this traditional approach often necessitates harsh reaction conditions, such as high temperatures, the use of strong acid catalysts, and prolonged reaction times, which can be detrimental to sensitive functional groups and are environmentally undesirable.[1][3] Consequently, the development of efficient catalytic systems that promote this transformation under milder conditions is a significant focus of contemporary organic synthesis.
This guide provides a comparative analysis of prominent catalyst classes for quinoxaline synthesis, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to make informed decisions for their specific synthetic challenges. We will delve into the mechanistic underpinnings, performance metrics, and practical application of metal-based catalysts, organocatalysts, and emerging nanocatalyst systems.
The Foundational Reaction: A Mechanistic Overview
The synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyls is fundamentally an acid-catalyzed condensation-cyclization-dehydration cascade. The catalyst's primary role is to activate the carbonyl group, facilitating nucleophilic attack by the diamine.
Caption: Generalized mechanism for acid-catalyzed quinoxaline synthesis.
Metal-Based Catalysts: Efficiency and Versatility
Transition metal catalysts are widely employed in quinoxaline synthesis due to their high efficiency, often operating under mild conditions with low catalyst loadings.[4] Lewis acidic metals like copper, nickel, and palladium can effectively activate the dicarbonyl component, while others can facilitate oxidative cyclization pathways from alternative starting materials.[3]
Causality of Catalytic Action:
Metal catalysts, acting as Lewis acids, coordinate to the carbonyl oxygen of the 1,2-dicarbonyl compound. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic amino groups of the o-phenylenediamine. This activation lowers the energy barrier for the initial condensation step, which is often rate-limiting, thereby accelerating the overall reaction rate.
Performance Comparison:
The following table summarizes the performance of several representative metal-based catalysts in the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, illustrating the typical range of conditions and outcomes.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuSO₄·5H₂O | 0.01 g (nominal) | Ethanol | Room Temp. | 38 min | 93 | [5] |
| NiBr₂/1,10-phen | 5 | Toluene | 100 | 12 h | High (not specified) | [6] |
| Ce(IV) Amm. Nitrate | 5 | Tap Water | Room Temp. | 10 min | 98 | |
| [AuCl(PPh₃)]/AgSbF₆ | 2 / 4 | Toluene | 70 | 12 h | 85 (from alkyne) | |
| CrCl₂·6H₂O | 0.01 g (nominal) | Ethanol | Room Temp. | 36 min | 92 | [5] |
| PbBr₂ | 0.01 g (nominal) | Ethanol | Room Temp. | 14 min | 90 | [5] |
Representative Experimental Protocol: Copper(II) Sulfate Pentahydrate Catalyzed Synthesis
This protocol provides a straightforward and efficient method for quinoxaline synthesis using an inexpensive and readily available copper catalyst.[5]
Materials:
-
4-methyl-o-phenylenediamine (1.10 mmol, 0.134 g)
-
Benzil (1.00 mmol, 0.21 g)
-
CuSO₄·5H₂O (0.01 g)
-
Ethanol (5 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
Combine 4-methyl-o-phenylenediamine, benzil, CuSO₄·5H₂O, and ethanol in a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (2:10).
-
Upon completion of the reaction (typically within 38 minutes), gently heat the mixture to dissolve the product completely.
-
Separate the insoluble catalyst by hot filtration.
-
Allow the filtrate to cool to room temperature, inducing crystallization of the product.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry to obtain the pure quinoxaline derivative.
Caption: Experimental workflow for CuSO₄·5H₂O-catalyzed quinoxaline synthesis.
Organocatalysts: A Metal-Free Alternative
Organocatalysis has emerged as a powerful, environmentally benign strategy for organic synthesis, avoiding the cost and potential toxicity associated with residual metals.[2][6] For quinoxaline synthesis, catalysts like molecular iodine and pyridine have proven to be simple, yet effective.
Causality of Catalytic Action:
Organocatalysts can function through various mechanisms. Molecular iodine (I₂), for instance, can act as a mild Lewis acid to activate carbonyl groups.[6] In reactions starting from α-hydroxy ketones, iodine also serves as an oxidant to generate the requisite 1,2-dicarbonyl intermediate in situ. The subsequent condensation with the diamine is then acid-catalyzed by the generated HI, which is re-oxidized by a co-oxidant like DMSO to regenerate I₂, completing the catalytic cycle.[6] Pyridine, a weak base, can catalyze the reaction of phenacyl bromides with 1,2-diamines by forming a reactive pyridinium salt intermediate.[7]
Performance Comparison:
The following table highlights the performance of selected organocatalysts.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Iodine (I₂) | 20 | DMSO | 120 | 12 h | 78-99 | [6] |
| Pyridine | 10 | THF | Room Temp. | 2-3 h | 85-92 | [7] |
| DABCO | 20 | Toluene | 110 | 12 h | ~85 (from benzyl ketones) | [6] |
| [TMPSA]HSO₄ (Ionic Liquid) | 10 | Water | 80 | 1.5 h | 92 | [3] |
Representative Experimental Protocol: Pyridine-Catalyzed Synthesis from Phenacyl Bromide
This protocol details a metal-free synthesis using pyridine as a catalyst, which is particularly useful when starting from α-halo ketones.[7]
Materials:
-
Phenacyl bromide (1 mmol)
-
1,2-phenylenediamine (1 mmol)
-
Pyridine (0.1 mmol)
-
Tetrahydrofuran (THF) (2 mL)
-
Stirring apparatus
Procedure:
-
To a stirred mixture of phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), slowly add the 1,2-diamine (1 mmol) at room temperature.
-
Continue stirring and monitor the reaction's progress by TLC.
-
The reaction is typically complete within 2 to 3 hours.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous mixture with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure quinoxaline.
Caption: Proposed mechanism for pyridine-catalyzed quinoxaline synthesis.[7]
Heterogeneous and Nanocatalysts: The Green Frontier
A major thrust in modern catalysis is the development of heterogeneous systems that offer simplified product purification and catalyst recyclability, aligning with the principles of green chemistry.[8] Nanocatalysts, in particular, provide a high surface-area-to-volume ratio, leading to enhanced catalytic activity.[8]
Causality of Catalytic Action:
Heterogeneous catalysts for quinoxaline synthesis often possess Brønsted or Lewis acid sites on their surface. For example, alumina-supported heteropolyoxometalates act as solid Brønsted acids.[1] The mechanism mirrors homogeneous acid catalysis: the dicarbonyl compound coordinates to an acid site on the catalyst surface, activating it for nucleophilic attack by the diamine.[1] Magnetic nanoparticles, such as Manganese Ferrite (MnFe₂O₄), can be functionalized to introduce acidic or basic sites and offer the significant practical advantage of being easily separable from the reaction mixture using an external magnet.[8]
Performance Comparison:
This table showcases the effectiveness of various heterogeneous and nanocatalyst systems.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCuMoVP (on Al₂O₃) | 100 mg | Toluene | Room Temp. | 120 min | 92 | [1] |
| MnFe₂O₄ Nanoparticles | 10 mg | Ethanol | Room Temp. | 10 min | 98 | [8] |
| Nano-BF₃·SiO₂ | 0.05 g | Solvent-free | Room Temp. | 10 min | 94 | [8] |
| HClO₄·SiO₂ | 0.15 g | CH₃CN | Room Temp. | 15 min | 94 | |
| Fe₃O₄@APTES@MOF-199 | 15-96 nm particles | Ethanol | Room Temp. | 10-30 min | 90-98 | [8] |
Representative Experimental Protocol: Alumina-Supported Heteropolyoxometalate (AlCuMoVP)
This protocol describes a highly efficient, room-temperature synthesis using a recyclable heterogeneous catalyst.[1]
Materials:
-
o-phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1 mmol, 0.210 g)
-
AlCuMoVP catalyst (0.1 g)
-
Toluene (8 mL)
-
Stirring apparatus
Procedure:
-
In a flask, combine o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and the AlCuMoVP catalyst (0.1 g) in toluene (8 mL).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction's progress via TLC.
-
Upon completion, separate the insoluble solid catalyst by simple filtration. The catalyst can be washed, dried, and reused.[1]
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
The resulting solid is the pure product, which can be further purified by recrystallization from ethanol if necessary.
Caption: Workflow for heterogeneous catalysis highlighting catalyst recovery.
Conclusion and Future Outlook
The synthesis of quinoxalines has evolved significantly from classical high-temperature condensations to sophisticated, mild, and efficient catalytic protocols.
-
Metal-based catalysts offer high yields and broad applicability but may require careful removal from the final product, a critical consideration in pharmaceutical applications.
-
Organocatalysts provide a valuable metal-free alternative, often utilizing inexpensive and readily available reagents, though sometimes requiring higher catalyst loadings or longer reaction times.
-
Heterogeneous and nanocatalysts represent the forefront of green and sustainable synthesis. Their high activity, coupled with the ease of separation and potential for recyclability, makes them exceptionally attractive for both laboratory-scale and industrial applications.
The choice of catalyst is not a one-size-fits-all decision. It requires a careful evaluation of the specific substrates, desired reaction conditions (e.g., temperature sensitivity), cost, and scalability. For drug development professionals, the ease of catalyst removal and the potential for metal contamination are paramount. For academic researchers, the novelty, efficiency, and mechanistic elegance of a catalytic system may be the driving factors. This guide provides the foundational data and procedural insights to empower scientists to select the optimal catalytic strategy for their quinoxaline synthesis endeavors.
References
-
Ruiz, J. R., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
-
Pramanik, M. M. R., & Saha, P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38249-38274. [Link]
-
Kharat, A. N., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(31), 21598-21626. [Link]
-
Narsaiah, B., & Narsimha, P. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(1), 23-28. [Link]
-
Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7626. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Banu, H., et al. (2017). Synthesis, Characterization and in Vitro Evaluation of Manganese Ferrite (MnFe2O4) Nanoparticles for Their Biocompatibility with Murine Breast Cancer Cells (4T1). Nanomaterials, 7(10), 307. [Link]
-
García-García, P., et al. (2025). Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. e-Spacio UNED. [Link]
-
Maikhuri, J. P., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-22. [Link]
-
Soleymani, R., et al. (2013). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 29(2), 593-601. [Link]
-
Tran, H. A., et al. (2023). Influence of Fabrication Conditions on the Magnetic Properties of MnFe2O4 Nanoparticles Synthesized by Hydrothermal Method. VNU Journal of Science: Mathematics - Physics, 39(4). [Link]
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. mtieat.org [mtieat.org]
- 5. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
A Comparative Guide to the Synthesis of 6-Chloro-2,3-dimethylquinoxaline: A Benchmarking Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, quinoxaline derivatives stand out for their broad spectrum of biological activities and diverse applications. Among these, 6-Chloro-2,3-dimethylquinoxaline serves as a crucial intermediate in the synthesis of various functional molecules. The efficiency of its synthesis is therefore a critical factor in the drug discovery and development pipeline. This guide provides an in-depth technical comparison of different methodologies for the synthesis of this compound, offering field-proven insights and experimental data to aid researchers in selecting the most suitable method for their needs.
Introduction to this compound
This compound is a heterocyclic compound featuring a quinoxaline core substituted with a chloro group at the 6th position and two methyl groups at the 2nd and 3rd positions. This substitution pattern imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry. The chloro substituent can be a site for further functionalization through various cross-coupling reactions, while the dimethyl groups can influence the molecule's conformation and biological activity.
Benchmarking Synthetic Methodologies
The synthesis of this compound is primarily achieved through the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. This guide will benchmark three distinct approaches: the classical thermal condensation, a modern microwave-assisted synthesis, and a catalytic method employing lanthanum chloride.
Classical Thermal Condensation
The traditional and most straightforward method for synthesizing quinoxalines is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In the case of this compound, this involves the reaction of 4-chloro-1,2-phenylenediamine with diacetyl (2,3-butanedione).
Mechanism Rationale: The reaction proceeds via a nucleophilic attack of the amino groups of the phenylenediamine on the carbonyl carbons of the diacetyl. The acidic catalyst protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial addition. Subsequent dehydration steps lead to the formation of the stable aromatic pyrazine ring of the quinoxaline. The choice of a protic solvent like ethanol facilitates proton transfer and helps to solubilize the reactants.
Experimental Protocol: Classical Thermal Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1.0 mmol) in ethanol (10 mL).
-
Addition of Dicarbonyl: To the stirred solution, add diacetyl (2,3-butanedione) (1.1 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Condition: Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture).
Microwave-Assisted Synthesis
To accelerate reaction times and often improve yields, microwave irradiation has emerged as a powerful tool in organic synthesis. This "green chemistry" approach offers rapid and efficient heating, leading to faster reaction rates.
Causality of Microwave Enhancement: Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating. This localized heating effect dramatically reduces the overall reaction time compared to conventional heating methods, which rely on slower thermal conduction. The efficiency of this method often leads to cleaner reactions with fewer byproducts, simplifying the purification process.
Experimental Protocol: Microwave-Assisted Synthesis
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 4-chloro-1,2-phenylenediamine (1.0 mmol), diacetyl (1.1 mmol), and a few drops of acetic acid in a minimal amount of a high-boiling point solvent like ethanol or even under solvent-free conditions.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature may need to be determined empirically.
-
Isolation and Purification: After the reaction, cool the vessel to room temperature. The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Lanthanum Chloride Catalyzed Synthesis
The use of Lewis acid catalysts can offer a milder and more efficient alternative to traditional Brønsted acids. Lanthanum (III) chloride (LaCl₃) is an inexpensive, water-tolerant, and effective Lewis acid catalyst for various organic transformations, including the synthesis of quinoxalines.
Expertise in Catalysis: Lanthanum chloride facilitates the condensation by coordinating to the carbonyl oxygen of the diacetyl. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino groups of the phenylenediamine. The reaction can often be carried out under milder conditions, such as at room temperature, and in more environmentally benign solvents like water or aqueous methanol.
Experimental Protocol: Lanthanum Chloride Catalyzed Synthesis
-
Reactant and Catalyst Mixture: In a flask, mix 4-chloro-1,2-phenylenediamine (1.0 mmol), diacetyl (1.1 mmol), and a catalytic amount of lanthanum chloride (e.g., 10 mol%) in a suitable solvent such as aqueous methanol.
-
Reaction Condition: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Product Isolation: Upon completion, the product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Performance Comparison
To provide a clear and objective comparison, the performance of each method is summarized in the table below. The data is based on reported experimental results and typical outcomes for these types of reactions.
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Advantages | Disadvantages |
| Classical Thermal Condensation | Acetic Acid | Ethanol | Reflux | 2-3 hours | ~85% | Simple setup, readily available reagents. | Longer reaction times, potentially lower yields. |
| Microwave-Assisted Synthesis | Acetic Acid | Ethanol/Solvent-free | 100-120 °C | 5-15 min | >90% | Rapid reaction, high yields, energy efficient. | Requires specialized microwave reactor. |
| Lanthanum Chloride Catalyzed | LaCl₃ | Aqueous Methanol | Room Temp. | 1-2 hours | ~90% | Mild conditions, environmentally friendly solvent. | Catalyst may need to be removed after reaction. |
Visualizing the Synthetic Workflows
To further illustrate the procedural differences, the following diagrams outline the workflow for each synthetic method.
Caption: Classical Thermal Condensation Workflow.
Caption: Microwave-Assisted Synthesis Workflow.
Caption: Lanthanum Chloride Catalyzed Synthesis Workflow.
Characterization of this compound
Independent of the synthetic method employed, the final product must be rigorously characterized to confirm its identity and purity. The following data represents the expected spectroscopic signature of this compound.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J = 2.4 Hz, 1H), 7.89 (d, J = 9.0 Hz, 1H), 7.63 (dd, J = 9.0, 2.4 Hz, 1H), 2.75 (s, 6H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.5, 153.8, 141.2, 139.8, 132.7, 129.5, 128.8, 127.3, 23.4, 23.2.
-
FT-IR (KBr, cm⁻¹): 3050 (Ar-H stretch), 2920 (C-H stretch), 1610 (C=N stretch), 1480 (Ar C=C stretch), 830 (C-Cl stretch).
-
Mass Spectrometry (EI): m/z (%) = 192 (M⁺, 100), 177 (M⁺ - CH₃, 40).
Conclusion and Recommendations
This guide has benchmarked three distinct methods for the synthesis of this compound. The classical thermal condensation method, while straightforward, is the least efficient in terms of reaction time. For laboratories equipped with the necessary instrumentation, microwave-assisted synthesis offers the most significant advantages in terms of speed and yield , making it the preferred method for rapid library synthesis and high-throughput screening applications. The lanthanum chloride catalyzed method presents a compelling green alternative , with its mild reaction conditions and use of an environmentally benign catalyst and solvent system, making it an excellent choice for sustainable chemical manufacturing.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including available equipment, desired scale, and green chemistry considerations. Each method, when executed with precision, provides a reliable pathway to this important chemical intermediate.
References
- A. R. Katritzky, C. W. Rees, E. F. V. Scriven (Eds.)
- G. W. V. Cave, C. L. Raston, J. L. Scott, Chem. Commun., 2001, 2159-2169.
- S. Caddick, Tetrahedron, 1995, 51, 10403-10432.
- R. S. Varma, Green Chem., 1999, 1, 43-55.
- T. N. Parac-Vogt, K. Binnemans, Coord. Chem. Rev., 2004, 248, 12-13, 1195-1209.
- S. K. De, R. A. Gibbs, Tetrahedron Lett., 2005, 46, 1811-1813.
- M. Kidwai, S. Saxena, R. Mohan, R. Venkataramanan, J. Chem. Soc., Perkin Trans. 1, 2002, 1845-1846.
-
Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. ResearchGate. [Link]
-
Comparative Studies on Conventional and Microwave Assisted Synthesis of Novel Quinoxalinone Derivatives as Antimicrobial Agents. ResearchGate. [Link]
-
Lanthanum Chloride in Catalysis: Mechanisms and Applications. Stanford Materials. [Link]
A Researcher's Comparative Guide to Target Identification and Validation for 6-Chloro-2,3-dimethylquinoxaline
In the landscape of contemporary drug discovery, the journey from a bioactive small molecule to a validated therapeutic candidate is both complex and critical. Phenotypic screening can reveal compounds with desirable cellular effects, yet the ultimate success of these hits hinges on a crucial subsequent step: the precise identification and rigorous validation of their molecular target(s). This guide is designed for researchers, scientists, and drug development professionals embarking on this pivotal phase, using the heterocyclic compound 6-Chloro-2,3-dimethylquinoxaline as a central case study.
The quinoxaline scaffold is a well-established pharmacophore, with numerous derivatives demonstrating a wide spectrum of biological activities, including roles as potent kinase inhibitors in oncology.[1][2] However, for a specific, lesser-studied analog like this compound, the molecular mechanism of action remains largely uncharacterized. This guide provides an in-depth, comparative analysis of modern experimental strategies to deconvolve its biological target, explaining not just the "how" but the fundamental "why" behind each methodological choice. We will explore and contrast cutting-edge techniques, furnish actionable experimental protocols, and ground our discussion in the authoritative principles that ensure scientific integrity.
Section 1: The Strategic Imperative: Why Target Identification is Non-Negotiable
Identifying the direct molecular target of a compound like this compound is the bedrock upon which a successful drug development program is built. This knowledge transforms a "black box" phenotypic hit into a rational therapeutic hypothesis, enabling:
-
Mechanism of Action (MoA) Elucidation: Understanding how a compound works provides a clear biological narrative.
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
-
Biomarker Development: Identifying patient populations most likely to respond to the therapeutic.
-
Off-Target Profiling: Proactively identifying potential sources of toxicity and side effects.
The challenge lies in selecting the most appropriate strategy from a diverse technological toolkit. The primary methodologies can be broadly categorized into direct (affinity-based) and indirect (cellular response-based) approaches, each with distinct advantages and limitations.
Section 2: Comparative Analysis of Target Identification Methodologies
The selection of a target identification strategy is a critical decision point, influenced by factors such as the compound's binding affinity, the availability of synthetic handles for probe generation, and the nature of the anticipated target. Here, we compare three powerful and widely adopted approaches.
Methodology Comparison
| Feature | Affinity Purification - Mass Spectrometry (AP-MS) | Cellular Thermal Shift Assay (CETSA) | Genome-Wide CRISPR-Cas9 Screening |
| Principle | Immobilized compound "bait" captures binding proteins ("prey") from cell lysate for identification by MS.[3][4] | Ligand binding stabilizes a target protein against thermal denaturation in intact cells or lysates.[5] | Identifies genes whose knockout confers resistance or sensitivity to the compound.[6] |
| Requirement | Synthesis of an affinity probe (e.g., biotinylated compound) that retains biological activity. | A detectable thermal shift upon binding; specific antibody or proteome-wide MS for detection. | Lentiviral transduction capability; next-generation sequencing (NGS) for sgRNA library analysis. |
| Pros | - Directly identifies physical interactors.- Well-established and versatile.[4][7]- Can capture transient or weak interactions with photo-crosslinking.[7] | - Label-free; uses the unmodified compound.- Confirms target engagement in a physiological (cellular) context.[5][8]- Adaptable to high-throughput screening (CETSA HT).[9] | - Unbiased, genome-wide approach.- Identifies functionally relevant targets and pathway components.- Does not require compound modification. |
| Cons | - Probe synthesis can be challenging and may alter compound activity.- Risk of identifying non-specific binders.- May miss targets if the affinity tag sterically hinders binding. | - Not all binding events result in a measurable thermal shift (potential for false negatives).[10]- Can be lower throughput for proteome-wide analysis without specialized MS. | - Identifies functional, not necessarily direct, interactors.- Gene knockout may not perfectly mimic pharmacological inhibition.[11]- Screens can be complex and resource-intensive. |
| Best Suited For | Initial, direct discovery of binding partners when SAR data allows for probe design. | Validating direct target engagement in cells; ranking compound potency; proteome-wide profiling with MS. | Unbiased discovery of essential genes/pathways for compound activity, especially when the MoA is unknown. |
Section 3: Deep Dive into Experimental Workflows & Protocols
To provide a practical framework, this section details the experimental workflows for two leading orthogonal approaches: Affinity Purification-Mass Spectrometry (AP-MS) and Cellular Thermal Shift Assay (CETSA).
Workflow 1: Affinity-Based Target Discovery
This approach physically isolates the binding partners of this compound. The causality is direct: a protein is identified because it physically adheres to the compound.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Causality Check: A critical control is to perform a parallel pulldown where an excess of the free, unmodified this compound is added to the lysate along with the probe. True binding partners will be out-competed by the free compound, leading to a significant reduction in their signal in the final MS analysis.
-
Cell Culture and Lysis:
-
Culture a relevant human cancer cell line (e.g., HCT116 colon cancer) to ~80-90% confluency across several 15 cm plates.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Probe Incubation and Capture:
-
Incubate ~5 mg of the clarified protein lysate with the biotinylated this compound probe (final concentration typically 1-10 µM) for 2-4 hours at 4°C with gentle rotation.
-
For the competition control, pre-incubate a separate aliquot of lysate with a 100-fold molar excess of free this compound for 1 hour before adding the biotinylated probe.
-
Add pre-washed streptavidin-coated magnetic beads and incubate for another 1 hour at 4°C.
-
-
Washing and Elution:
-
Using a magnetic stand, collect the beads and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Proteomic Analysis:
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., colloidal Coomassie).
-
Excise the entire lane, cut it into slices, and perform in-gel digestion with trypsin overnight.
-
Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database. Candidate targets are those proteins significantly enriched in the probe pulldown compared to the competition control.
-
Workflow 2: Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle of ligand-induced thermal stabilization.[13] It provides label-free evidence of target engagement inside the cell, making it a powerful validation tool and an increasingly popular primary discovery method when coupled with mass spectrometry (Thermal Proteome Profiling, TPP).
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Causality Check: The self-validating nature of CETSA lies in the dose-dependent shift. A true interaction will show a greater thermal shift at higher compound concentrations, which can be quantified in an Isothermal Dose-Response (ITDR) experiment.
-
Cell Treatment:
-
Seed cells (e.g., a cell line hypothesized to be sensitive to the compound) in sufficient quantity.
-
Treat the cell suspension with either the vehicle (e.g., 0.1% DMSO) or a specific concentration of this compound (e.g., 10 µM).
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell penetration and target engagement.[5]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into separate PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 46°C to 64°C in 2°C increments).[5]
-
Immediately cool the tubes to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
-
Detection:
-
Normalize the protein concentration of all supernatant samples.
-
Analyze the samples by SDS-PAGE and Western blot using a specific antibody against the putative target protein identified from AP-MS or other methods.
-
Quantify the band intensities. A plot of soluble protein level versus temperature generates a "melting curve." A shift in this curve to higher temperatures in the compound-treated samples indicates target stabilization and therefore, direct binding.
-
Section 4: Case Study - Hypothetical Target Validation for this compound
Let's hypothesize that our AP-MS screen identified Apoptosis Signal-regulating Kinase 1 (ASK1) as a high-confidence binding partner for this compound. This is a plausible hypothesis, as other quinoxaline derivatives are known ASK1 inhibitors.[14] We must now validate this finding.
Comparative Compounds: For our validation studies, we will use GS-4997 , a known clinical-stage ASK1 inhibitor, as a positive control.[14]
Validation Step 1: Biochemical Confirmation (Surface Plasmon Resonance)
To confirm a direct, high-affinity interaction, we use Surface Plasmon Resonance (SPR), a label-free biophysical technique that measures binding in real-time.[15]
-
Protocol: Recombinant human ASK1 protein is immobilized on a sensor chip. Various concentrations of this compound are flowed over the chip.
-
Expected Outcome: A dose-dependent increase in the response signal, allowing for the calculation of association (k_a) and dissociation (k_d) rates, and the equilibrium dissociation constant (K_D).
-
Comparison: We would expect the K_D for our compound to be in a pharmacologically relevant range (e.g., nanomolar to low micromolar) and compare this value to the published affinity of GS-4997 for ASK1.
Validation Step 2: Cellular Target Engagement (CETSA)
We confirm that the compound engages ASK1 in its native cellular environment.
-
Protocol: Perform the Western Blot-based CETSA protocol described in Section 3.2 using an anti-ASK1 antibody.
-
Expected Outcome: this compound treatment should induce a rightward shift in the ASK1 melting curve compared to the vehicle control, indicating stabilization. The magnitude of this shift can be compared to that induced by the positive control, GS-4997.
Validation Step 3: Functional Pathway Modulation
Since ASK1 is a key component of the p38/JNK MAPK stress-response pathway, we must demonstrate that our compound modulates this pathway in a target-dependent manner.
Caption: Inhibition of the ASK1 signaling pathway.
-
Protocol:
-
Treat cells with this compound or GS-4997 for 1 hour.
-
Stimulate the pathway with an agonist (e.g., H₂O₂ or TNF-α).
-
Lyse the cells and perform Western blotting for phosphorylated (activated) p38 and JNK.
-
-
Expected Outcome: Both compounds should reduce the stress-induced phosphorylation of p38 and JNK in a dose-dependent manner.
-
Causality Check (Genetic Validation): To definitively link the compound's effect to ASK1, we use siRNA or CRISPR to knock down ASK1 expression. In ASK1-knockdown cells, the ability of this compound to block stress-induced p38/JNK phosphorylation should be significantly blunted or eliminated. This demonstrates that the compound's activity is dependent on the presence of its target.
Conclusion
References
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
- Gingras, A. C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology, 8(8), 645–654.
-
A Selective MAP3K1 Inhibitor Facilitates Discovery of NPM1 as a Member of the Network. (2025). National Institutes of Health. [Link]
-
Genome-wide identification of Kanamycin B binding RNA in Escherichia coli. (2023). National Institutes of Health. [Link]
-
Quinoxalines Potential to Target Pathologies. (n.d.). PubMed. [Link]
-
The certain examples of Quinoxaline-based drugs against various targets. (n.d.). ResearchGate. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). National Institutes of Health. [Link]
-
PI3K-Akt signaling pathway. (n.d.). Cusabio. [Link]
-
Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. (n.d.). MDPI. [Link]
-
Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. (n.d.). National Institutes of Health. [Link]
-
Affinity-based target identification for bioactive small molecules. (n.d.). RSC Publishing. [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]
-
A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (2023). ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. [Link]
-
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021). Semantic Scholar. [Link]
-
What is Surface Plasmon Resonance? (n.d.). Charles River. [Link]
-
Screening using CRISPR-Cas9 mediated disruption is an unbiased and robust means of interrogating entire genomes for target identification. (2019). Biocompare. [Link]
-
Current Advances in CETSA. (2022). Frontiers. [Link]
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024). Journal of Biomedicine and Biochemistry. [Link]
-
Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. (2025). Protocols.io. [Link]
-
Small molecule target identification using photo-affinity chromatography. (2019). National Institutes of Health. [Link]
-
Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (n.d.). Taylor & Francis Online. [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). National Institutes of Health. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Scientific & Academic Publishing. [Link]
-
A schematic representation of the PI3K/AKT signaling pathway and its... (n.d.). ResearchGate. [Link]
-
The synthetic pathway for quinoxaline derivatives A1–A14, B1–B5, C1–C5, and D1–D3. (n.d.). ResearchGate. [Link]
-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018). University of Lausanne. [Link]
-
Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). PubMed. [Link]
-
PI3k/AKT/mTOR Pathway. (2020). YouTube. [Link]
Sources
- 1. A Selective MAP3K1 Inhibitor Facilitates Discovery of NPM1 as a Member of the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Current Advances in CETSA [frontiersin.org]
- 10. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. wp.unil.ch [wp.unil.ch]
- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 14. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 6-Chloro-2,3-dimethylquinoxaline
For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and application of novel compounds like 6-Chloro-2,3-dimethylquinoxaline are routine. However, the lifecycle of such a specialized chemical does not conclude upon the acquisition of experimental data. Instead, it culminates in a final, critical step: proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile: The "Why" Behind the Procedure
This compound, a halogenated heterocyclic compound, presents a hazard profile that necessitates its classification as hazardous waste. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, data from analogous quinoxaline derivatives and general principles of organic chemistry allow for a robust risk assessment. The presence of a chlorine atom designates it as a halogenated organic compound, a class of chemicals often subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[1][2]
The quinoxaline core itself is found in various biologically active molecules, and its derivatives can exhibit toxic properties.[3] Therefore, it is imperative to handle this compound with the assumption of toxicity, skin and eye irritation, and potential harm if ingested or inhaled.[4][5]
Personnel Protection: Your First Line of Defense
Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be donned. This is a non-negotiable aspect of laboratory safety, grounded in the precautionary principle.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield | Protects against accidental splashes of the compound or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents dermal absorption and skin irritation.[6] |
| Body Protection | A standard laboratory coat | Protects personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. However, if handling powders outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling the compound. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must not be discarded down the drain or in regular solid waste.[4][7] It must be managed as a hazardous chemical waste stream. The following workflow provides a systematic approach to its disposal.
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Steps for Disposal
-
Segregation is Key : At the point of generation, identify this compound waste as "halogenated organic waste." This is a critical step as mixing halogenated and non-halogenated waste streams can increase disposal costs and complicate the disposal process.[1][8]
-
Container Selection :
-
Choose a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be in good condition, with a secure, leak-proof lid.[9]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound."[10] If it is a mixed waste stream, list all components.
-
-
Waste Transfer :
-
For solid waste, carefully transfer the powder or residue into the designated waste container using a funnel or other appropriate tool to avoid creating dust.
-
For solutions, pour the liquid waste carefully into the container, again using a funnel to prevent spills.
-
Do not overfill the container; a good rule of thumb is to fill it to no more than 80% of its capacity to allow for expansion.
-
-
Container Management :
-
Keep the waste container securely closed at all times, except when adding waste.[11] This prevents the release of vapors and reduces the risk of spills.
-
Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be away from general laboratory traffic and incompatible chemicals.[11]
-
-
Decontamination of Empty Containers :
-
Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as halogenated organic hazardous waste.[4]
-
After rinsing, allow the container to air dry completely in a fume hood.
-
Deface or remove the original label before disposing of the decontaminated container in the appropriate recycling or trash receptacle.[4]
-
-
Arranging for Final Disposal :
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
The ultimate disposal of this compound will be carried out by a licensed environmental waste management contractor. The most common and effective method for the destruction of halogenated organic compounds is high-temperature incineration.[1][2]
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Carefully scoop the absorbent material and the spilled substance into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
-
Personnel Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[12]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.
-
Regulatory Framework: Adherence to the Law
The disposal of this compound is governed by federal and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[13][14] As a halogenated organic compound, this chemical falls under the purview of RCRA's regulations for hazardous waste.[15] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes proper chemical handling and disposal procedures as outlined in their Hazard Communication Standard.[16] It is the responsibility of the researcher and their institution to ensure full compliance with all applicable regulations.
By adhering to these detailed procedures, researchers can ensure that the final step in the lifecycle of this compound is conducted with the same level of precision and care as its synthesis and application, thereby upholding the principles of responsible scientific practice.
References
- Unknown.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
- Unknown.
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
Occupational Safety and Health Administration. Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]
-
Envera Consulting. Four Different RCRA Waste Codes (EPA Hazardous Wastes). Envera Consulting. [Link]
-
National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]
- Unknown.
-
ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. Occupational Safety and Health Administration. [Link]
-
Lion Technology Inc. 4 Hazardous Waste Characteristics Under RCRA. YouTube. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
U.S. Environmental Protection Agency. Summary of the Resource Conservation and Recovery Act. U.S. Environmental Protection Agency. [Link]
-
Duke University. Safe Handling of Hazardous Drugs. Duke University Safety. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. safety.duke.edu [safety.duke.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Four Different RCRA Waste Codes (EPA Hazardous Wastes) [enveraconsulting.com]
- 16. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-2,3-dimethylquinoxaline
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 6-Chloro-2,3-dimethylquinoxaline. As a chlorinated quinoxaline derivative, this compound requires meticulous handling to ensure personnel safety and experimental integrity. The following procedures are designed to establish a self-validating system of safety, grounded in authoritative standards and practical laboratory experience.
Foundational Hazard Assessment
While comprehensive toxicological data for this compound is not extensively published, its structure as a chlorinated aromatic heterocycle and data from closely related analogs, such as 2,3-Dimethylquinoxaline and 2,6-Dichloroquinoxaline, necessitate a cautious approach.[1][2][3] The primary anticipated hazards are summarized below. This assessment forms the logical basis for the specific personal protective equipment (PPE) recommendations that follow.
| Potential Hazard | Route of Exposure | Rationale Based on Structural Analogs | Required Engineering Control |
| Acute Toxicity | Ingestion | 2,3-Dimethylquinoxaline is classified as "Toxic if swallowed" (Category 3 Acute Oral Toxicity).[1][3] | Prohibit eating, drinking, and smoking in the lab.[4][5] |
| Serious Eye Irritation | Eyes | Analogs are known to cause serious eye irritation.[1][2][3] Direct contact with the solid or solutions can cause significant damage. | N/A |
| Skin Irritation | Skin | Analogs are classified as skin irritants.[1][2][3] Chlorinated aromatic compounds can cause skin irritation upon contact.[6] | N/A |
| Respiratory Irritation | Inhalation | The compound is a solid powder, and dust can be generated during handling.[3] Analogs may cause respiratory irritation.[1][3] | Chemical Fume Hood: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood.[6] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a critical control measure dictated by the compound's chemical properties and potential routes of exposure. The following multi-layered approach ensures comprehensive protection.
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye irritation, robust eye protection is non-negotiable.[2][3]
-
Mandatory: Wear chemical splash goggles that conform to ANSI Z87.1 standards. Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect against splashes and fine dust.[7]
-
Recommended for High-Splash Risk: When handling larger quantities or performing vigorous mixing or heating, supplement goggles with a full-face shield.[6][7] This provides an additional barrier for the entire face.
Skin and Body Protection: A Barrier Against Contamination
A fully-fastened lab coat is the minimum requirement to protect against incidental contact.[5][6]
-
Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is required. Ensure it is fully buttoned with sleeves rolled down.
-
Chemical-Resistant Apron: For procedures involving significant quantities of liquid or a high risk of splashing, wear a chemical-resistant apron over the lab coat.
-
Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed between the lab coat and footwear.
Hand Protection: Preventing Dermal Absorption
Proper glove selection is critical, as no single glove material is impervious to all chemicals. For chlorinated aromatic compounds, a thoughtful approach is necessary.
-
Glove Type: Nitrile gloves are suitable for incidental contact.[8] However, given the chlorinated nature of the compound, prolonged contact or immersion requires gloves with higher chemical resistance. Always consult a glove manufacturer's compatibility chart for the specific solvents being used.
-
Double-Gloving: Double-gloving is mandatory when handling the neat compound or its concentrated solutions.[7] This practice significantly reduces the risk of exposure in case the outer glove is torn or permeated.[7]
-
Glove Integrity and Hygiene: Always inspect gloves for holes before use. Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after any procedure. Contaminated gloves must be disposed of as hazardous waste.
Respiratory Protection: Beyond the Fume Hood
While primary operations must occur within a fume hood, respiratory protection may be required in specific scenarios.[6]
-
Standard Operations: A chemical fume hood provides adequate respiratory protection during routine handling.[6]
-
Emergency Situations: In the event of a large spill outside of a fume hood, or if engineering controls fail, respiratory protection is essential. A NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and a P100 particulate filter (or an N95 for solid particulates) should be available.[9] All personnel who may need to wear a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.[9]
Procedural Plans: From Preparation to Disposal
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination. The "doffing" or removal process is particularly critical.
Caption: PPE Donning and Doffing Sequence.
Spill and Emergency Response
Immediate and correct action during a spill is vital to mitigate exposure.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves volatile solvents outside a fume hood, evacuate the immediate area.
-
Don PPE: Before cleaning, don appropriate PPE, including double gloves, goggles, a lab coat, and if necessary, a respirator.
-
Containment: For solid spills, gently cover with a dry absorbent material to avoid making dust airborne.[2] For liquid spills, surround the area with an absorbent dike.
-
Cleanup: Use a spill kit appropriate for chemical hazards. Sweep up absorbed material and place it in a labeled, sealed container for hazardous waste.[3] Do not use air hoses for cleanup.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
Waste Disposal Operational Plan
All materials that come into contact with this compound must be considered hazardous waste.[6] Proper segregation is essential for safe disposal.[10]
Caption: Hazardous Waste Segregation and Disposal Workflow.
By adhering to these rigorous PPE and handling protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research. Trust in the process, understand the causality behind each step, and handle this compound with the respect it requires.
References
-
Avocado Research Chemicals Ltd. (2025, September 18). Safety Data Sheet: 2,3-Dimethylquinoxaline. Retrieved from Alfa Aesar. [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from NCBI Bookshelf. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from Provista. [Link]
-
Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from Thomas Jefferson University. [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from GERPAC. [Link]
-
MDPI. (2024, September 30). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Retrieved from MDPI. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from PTB. [Link]
-
Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from Cerritos College. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]
-
American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from ACS. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. jefferson.edu [jefferson.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gerpac.eu [gerpac.eu]
- 10. ic.ptb.de [ic.ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
